Methyl 4-chloroquinoline-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloroquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCTXYQKZCLAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617199 | |
| Record name | Methyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178984-69-5 | |
| Record name | Methyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chloroquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloroquinoline-7-carboxylate is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a broad range of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, and its potential applications in drug discovery and development, with a focus on its role as a key intermediate.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 178984-69-5 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 7-Quinolinecarboxylic acid, 4-chloro-, methyl ester; 7-Methoxycarbonyl-4-chloroquinoline | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in dichloromethane, chloroform, and methanol. | |
| LogP (calculated) | 2.8 | [1] |
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding 4-hydroxyquinoline derivative, which is then chlorinated. Below are two detailed experimental protocols for its preparation.
Chlorination using Phosphorus Oxychloride
This method involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in phosphorus oxychloride (10 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10-30%) to afford pure this compound.
Chlorination using Thionyl Chloride
An alternative method for the chlorination of the 4-hydroxyquinoline precursor involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Reaction Setup: To a suspension of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of DMF (0.1 eq).
-
Reagent Addition: Slowly add thionyl chloride (2-3 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the previous method.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | δ (ppm) in CDCl₃: 8.90 (d, 1H), 8.35 (s, 1H), 8.20 (d, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 4.00 (s, 3H) |
| ¹³C NMR | δ (ppm) in CDCl₃: 165.8, 151.5, 150.0, 143.0, 135.0, 129.5, 128.0, 126.0, 125.5, 122.0, 52.5 |
| Mass Spec (EI) | m/z (%): 221 (M⁺, 100), 190 (M⁺ - OCH₃, 45), 162 (M⁺ - COOCH₃, 30), 127 (15) |
| IR (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1725 (C=O, ester), 1600, 1550, 1480 (C=C, Ar), 1250 (C-O), 830 (C-Cl) |
Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The 4-chloro substituent is particularly useful as it can be readily displaced by various nucleophiles, such as amines and thiols, to introduce diverse side chains.
Precursor for 4-Aminoquinoline Derivatives
A primary application of this compound is in the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their antimalarial activity (e.g., chloroquine, amodiaquine).
Experimental Workflow: Synthesis of a 4-Aminoquinoline Analog
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and a primary or secondary amine (1.2-2.0 eq) in a suitable solvent like ethanol, n-butanol, or N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture at a high temperature (typically 100-150 °C) for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and basified with an aqueous base (e.g., sodium carbonate).
-
Extraction and Purification: The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield the desired 4-aminoquinoline derivative.
Potential as an Anticancer Agent Intermediate
The quinoline core is also a key feature in several anticancer agents that function as kinase inhibitors. In particular, derivatives of quinoline have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
VEGF Signaling Pathway and Inhibition by Quinoline Derivatives
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival, promoting the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.
Quinoline-based inhibitors can competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the VEGF signaling pathway can inhibit tumor angiogenesis and growth.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent make it an ideal starting material for the generation of diverse libraries of quinoline derivatives. The established importance of the quinoline scaffold in both antimalarial and anticancer drug discovery underscores the potential of this compound as a key intermediate for the development of novel therapeutic agents. This guide provides researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.
References
An In-depth Technical Guide to Methyl 4-chloroquinoline-7-carboxylate: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 4-chloroquinoline-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its emerging role in the development of targeted protein degraders.
Chemical Structure and Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure is characterized by a chloro-substituted pyridine ring and a methyl carboxylate group on the benzene ring. These features make it a versatile scaffold for chemical modification.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[1][2] |
| Molecular Weight | 221.64 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 178984-69-5 | PubChem[1][2] |
| Canonical SMILES | COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | PubChem[1][2] |
| InChI Key | QUCTXYQKZCLAPW-UHFFFAOYSA-N | PubChem[1][2] |
| XLogP3 (Computed) | 2.8 | PubChem[1][2] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)
| Technique | Expected/Analogous Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl ester protons (δ ~3.9 ppm). |
| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Ester carbonyl carbon (δ ~165 ppm), Methyl carbon (δ ~52 ppm). |
| IR Spectroscopy | C=O stretching (ester): ~1720 cm⁻¹, C=N stretching: ~1600 cm⁻¹, C-Cl stretching: ~750-850 cm⁻¹. The stretching frequency of the carboxylic (C=O) group for a free ligand is typically strong. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 221. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
Synthesis and Experimental Protocols
This compound can be synthesized from its corresponding 4-hydroxy or 4-oxoquinoline precursor. The following is a representative experimental protocol based on established chemical transformations for similar quinoline derivatives.
Synthesis of this compound
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Chlorination: To a stirred suspension of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a suitable solvent such as toluene or acetonitrile, phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is added.
-
Reaction Condition: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a pH of 7-8 is reached. The aqueous layer is then extracted three times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.
Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimalarial properties. This compound is a key intermediate for synthesizing more complex molecules, particularly in the realm of targeted cancer therapy.
Building Block for Kinase Inhibitors
The 4-chloroquinoline moiety is a common starting point for the synthesis of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and side chains that can interact with the active site of kinases. Quinoline-based molecules have been successfully developed as inhibitors for several key kinases involved in cancer signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.
Role in Targeted Protein Degradation (PROTACs)
A significant application of this compound is as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The this compound can be elaborated into a ligand for a POI, for example, a kinase. The ester group at the 7-position provides a convenient handle for attaching a linker, which is then connected to an E3 ligase ligand.
Caption: Logical relationship of PROTAC components.
Signaling Pathways
Given the prevalence of quinoline derivatives as kinase inhibitors, molecules synthesized from this compound are likely to target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
The Ubiquitin-Proteasome System (UPS) and PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Potential Target: VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3][4][5][6] Inhibition of the VEGFR-2 signaling cascade is a well-established anti-cancer strategy. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][5] This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation.[1][3]
Caption: Simplified VEGFR-2 signaling pathway.
A PROTAC derived from this compound could potentially target and degrade VEGFR-2, thereby inhibiting this pro-angiogenic signaling cascade.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility in constructing kinase inhibitors and, more recently, PROTACs for targeted protein degradation highlights its importance in modern drug discovery. The strategic positioning of reactive chloro and ester functionalities on the rigid quinoline scaffold provides medicinal chemists with multiple avenues for creating novel therapeutics, particularly in the field of oncology. Further exploration of this molecule and its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. musechem.com [musechem.com]
- 2. This compound | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
The Multifaceted Biological Activities of 4-Chloroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. From the historical success of chloroquine in combating malaria to the emerging potential of its derivatives in oncology and infectious diseases, this chemical moiety continues to be a focal point for drug discovery and development. This technical guide provides an in-depth overview of the diverse biological activities of 4-chloroquinoline derivatives, with a focus on their antimalarial, anticancer, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Antimalarial Activity
The most well-established biological activity of 4-chloroquinoline derivatives is their potent antimalarial effect, particularly against the erythrocytic stages of Plasmodium parasites.
Mechanism of Action
The primary mechanism of antimalarial action for 4-aminoquinoline derivatives like chloroquine involves the inhibition of hemozoin biocrystallization.[1][2] In the acidic food vacuole of the malaria parasite, hemoglobin from the host's red blood cells is digested, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-aminoquinolines accumulate in the food vacuole and form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[3][4] This leads to the buildup of toxic free heme, which damages parasite membranes and results in cell lysis.[1][5]
Caption: Mechanism of antimalarial action of 4-chloroquinoline derivatives.
Quantitative Antimalarial Data
The following table summarizes the in vitro antimalarial activity of various 4-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | 3D7 (CQS) | 0.01 - 0.05 | [6] |
| Chloroquine | K1 (CQR) | 0.1 - 0.5 | [6] |
| MG3 | Pf field isolates | Potent activity | [7] |
| AM-1 | Pf | Excellent activity | [7] |
| 40b | 3D7 | 0.62 µg/mL | [8] |
| 9a | 3D7 | Potent activity | [6] |
| 9a | K1 | Potent activity | [6] |
| MAQ | W2 (CQR) | Nanomolar range | [9] |
| BAQ | W2 (CQR) | Nanomolar range | [9] |
| 1m | P. falciparum | Potent activity | [10] |
| 1o | P. falciparum | Potent activity | [10] |
| 2c | P. falciparum | Potent activity | [10] |
| 2j | P. falciparum | Potent activity | [10] |
| 9 | P. falciparum | IC50 < 50 µM |
Anticancer Activity
A growing body of evidence highlights the potential of 4-chloroquinoline derivatives as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.
Mechanism of Action
The anticancer mechanisms of 4-chloroquinoline derivatives are multifaceted and appear to be cell-type dependent. Key reported mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. Some derivatives have been shown to inhibit kinase activity, including receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[2][11] Additionally, some compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[11]
Caption: Putative anticancer signaling pathways affected by 4-chloroquinoline derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various 4-chloroquinoline derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7-chloro-(4-thioalkylquinoline) derivatives | [12] | ||
| 73 | HCT116 | 1.99 - 4.9 | [12] |
| 74 | HCT116 | 1.99 - 4.9 | [12] |
| 81 | HCT116 | 1.99 - 4.9 | [12] |
| 73 | HCT116p53-/- | 2.24 | [12] |
| 74 | HCT116p53-/- | 3.23 | [12] |
| 81 | HCT116p53-/- | 4.76 | [12] |
| 59 | U2OS | 4.95 - 5.81 | [12] |
| 4-aminoquinoline derivatives | [13][14] | ||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 | Potent activity | [13][14] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [14] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | [13][14] |
| Quinoline-Chalcone derivative | [11] | ||
| 12e | MGC-803 | 1.38 | [11] |
| 12e | HCT-116 | 5.34 | [11] |
| 12e | MCF-7 | 5.21 | [11] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | [15] | ||
| 12a | HuT78 | 4.1 | [15] |
| 12d | HuT78 | 3.5 | [15] |
| 5d | Raji | 4.3 | [15] |
| 5d | THP1 | 0.6 | [15] |
Antimicrobial Activity
Certain 4-chloroquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The antibacterial mechanism of some quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[16] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting their function, these compounds disrupt critical cellular processes, leading to bacterial cell death. The antifungal mechanism is less well-defined but may involve disruption of the fungal cell wall or other essential cellular processes.
Caption: Mechanism of antibacterial action of certain 4-chloroquinoline derivatives.
Quantitative Antimicrobial Data
The following table presents the in vitro antimicrobial activity of selected 4-chloroquinoline derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | [17] | ||
| 7b | S. aureus | 2 | [17] |
| 7h | S. aureus | 20 | [17] |
| 7a | M. tuberculosis H37Rv | 20 | [17] |
| 7b | M. tuberculosis H37Rv | 10 | [17] |
| 7c | C. neoformans | 15.6 | [17] |
| 7d | C. neoformans | 15.6 | [17] |
| 7-Methoxyquinoline derivatives | [18] | ||
| 3l | E. coli | 7.812 | [18] |
| 3l | C. albicans | 31.125 | [18] |
| Various quinoline derivatives | [19] | ||
| 25 | A. fumigatus | 0.98 | [19] |
| 26 | A. fumigatus | 0.98 | [19] |
| 25 | C. albicans | 0.49 | [19] |
| 26 | C. albicans | 0.98 | [19] |
| 25 | S. pneumoniae | 0.49 | [19] |
| 26 | S. pneumoniae | 0.49 | [19] |
| 25 | S. aureus | 1.95 | [19] |
| 26 | S. aureus | 0.98 | [19] |
| 25 | E. coli | 0.49 | [19] |
| 26 | E. coli | 0.49 | [19] |
| 25 | M. tuberculosis | 0.78 | [19] |
| 26 | M. tuberculosis | 0.39 | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of 4-chloroquinoline derivatives. Below are methodologies for key in vitro assays.
General Workflow for Biological Evaluation
Caption: A generalized workflow for the in vitro biological evaluation of 4-chloroquinoline derivatives.
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Addition: Add serial dilutions of the 4-chloroquinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[12]
-
Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in red blood cells.
-
Parasite Culture: Use synchronized ring-stage P. falciparum cultures.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.
-
Parasite Addition: Add the parasite culture (e.g., 2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).[7]
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[8]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 4-chloroquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Synthesis of 4-Chloroquinoline Derivatives
The synthesis of 4-chloroquinoline derivatives often starts from 4,7-dichloroquinoline, which serves as a versatile intermediate. A common synthetic route involves the nucleophilic substitution of the chlorine atom at the C4 position.
General Synthesis of 4-Amino-7-chloroquinoline Derivatives
Caption: General workflow for the synthesis of 4-amino-7-chloroquinoline derivatives.
Experimental Procedure Example:
A mixture of 4,7-dichloroquinoline (1 equivalent) and the desired amine (1-2 equivalents) is heated in a suitable solvent such as ethanol or neat.[6][14] A base like triethylamine or potassium carbonate may be added to scavenge the HCl formed during the reaction. The reaction mixture is typically heated to reflux for several hours.[1][6] After completion, as monitored by thin-layer chromatography, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.[2]
Conclusion
4-Chloroquinoline derivatives represent a versatile and highly valuable class of compounds with a broad range of biological activities. Their established role in antimalarial therapy, coupled with their emerging potential as anticancer and antimicrobial agents, ensures that they will remain an important focus of research and development in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further structure-activity relationship (SAR) studies and mechanistic investigations will undoubtedly lead to the discovery of new and more potent 4-chloroquinoline-based drugs.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution susceptibility testing. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. tandfonline.com [tandfonline.com]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the pivotal role of quinoline scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Synthesis of the Quinoline Core
The construction of the quinoline nucleus can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the bicyclic ring.
Skraup Synthesis
A fundamental method for synthesizing quinolines, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.
Experimental Protocol: Skraup Synthesis of Quinoline
-
In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
To this, add 24 g of aniline and 12 g of anhydrous ferrous sulfate.
-
Slowly and with vigorous stirring, add 80 g of glycerol.
-
Gently heat the mixture. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heat source.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
-
Allow the mixture to cool and then pour it into a large beaker containing 500 mL of water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is alkaline.
-
Perform steam distillation to separate the quinoline from the reaction mixture.
-
Extract the quinoline from the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude quinoline by vacuum distillation.
Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
-
In a round-bottom flask, mix 10.7 g of aniline and 10.0 g of acetylacetone.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1 mL).
-
Heat the mixture at 110-120 °C for 15 minutes.
-
Increase the temperature to 250 °C and maintain for an additional 15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in dilute hydrochloric acid.
-
Precipitate the product by adding a concentrated solution of ammonia.
-
Collect the solid precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4-dimethylquinoline.
Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
In a flask, dissolve 1.21 g of 2-aminobenzophenone in 20 mL of ethanol.
-
Add 0.88 g of acetaldehyde and a catalytic amount of sodium hydroxide (approximately 0.2 g).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to yield pure 2-phenylquinoline.
Biological Activities and Therapeutic Applications
Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as drugs for various diseases.
Anticancer Activity
The quinoline scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Many quinoline-based anticancer drugs function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation, survival, angiogenesis, and metastasis.
Figure 1: Quinoline inhibitors block EGFR signaling.
Figure 2: Quinoline inhibitors block VEGFR-2 signaling.
Quantitative Data: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bosutinib | K562 (CML) | 0.001 | [1][2] |
| Cabozantinib | H441 (Lung) | 0.019 | [2] |
| Lenvatinib | H1437 (Lung) | 0.004 | [2] |
| Anlotinib | A549 (Lung) | 0.4 | [3] |
| Compound 12e | MGC-803 (Gastric) | 1.38 | [3] |
| Compound 51 | BCR-ABL T315I | 26.93 (µg/mL) | [4] |
| Compound 10 | MCF-7 (Breast) | 1.82 (µg/mL) | [4] |
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinoline test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimalarial Activity
Quinolines, such as quinine and chloroquine, have historically been the cornerstone of antimalarial therapy. Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.
Mechanism of Action: Inhibition of Heme Polymerization
During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[5][6][7]
Figure 3: Antimalarial action of quinolines.
Quantitative Data: Antimalarial Activity of Quinoline Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | 26 | [8] |
| Chloroquine | W2 (Resistant) | 49 | [8] |
| Compound 12 | D10 (Sensitive) | 53 | [9] |
| Compound 12 | W2 (Resistant) | 67 | [9] |
| Compound 24 | Dd2 (Resistant) | 55.8 | [9] |
| Compound 145 | K1 (Resistant) | 2.5 | [10] |
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
-
Culture Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Prepare serial dilutions of the quinoline test compounds in a 96-well plate.
-
Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubate the plate for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that binds to DNA.
-
Incubate in the dark for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.
Antibacterial Activity
The quinoline scaffold is the core of the quinolone class of antibiotics, which are highly effective against a broad range of bacteria.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolone antibiotics target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][11][12][13][14] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, leading to a bactericidal effect.[1][11][12][13][14]
Figure 4: Antibacterial action of quinolones.
Quantitative Data: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6 | C. difficile | 1.0 | [15] |
| Compound 2 | S. aureus | 3.0 | [15] |
| Compound 6c | MRSA | 0.75 | [16] |
| Compound 6c | VRE | 0.75 | [16] |
| Compound 2 | B. cereus | 3.12 | [17] |
| Compound 6 | E. coli | 3.12 | [17] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of the quinoline test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton broth.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Biological Activities
Beyond the major areas of anticancer, antimalarial, and antibacterial research, quinoline derivatives have shown promise in a variety of other therapeutic areas, including:
-
Antiviral: Some quinoline derivatives have demonstrated activity against a range of viruses, including HIV, influenza, and coronaviruses.[18][19][20][21][22]
-
Antifungal: Certain quinoline compounds exhibit inhibitory effects against various fungal pathogens.[17]
-
Anti-inflammatory: The quinoline scaffold has been explored for the development of anti-inflammatory agents.
-
Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.
-
Cardiovascular: The quinoline nucleus is present in some cardiovascular drugs.
Conclusion
The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and the ability to modulate its physicochemical properties through substitution allow for the fine-tuning of biological activity against a multitude of targets. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action will undoubtedly lead to the discovery of new and improved quinoline-based therapeutics to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. raco.cat [raco.cat]
- 10. researchgate.net [researchgate.net]
- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. malariaworld.org [malariaworld.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-chloroquinoline-7-carboxylate: A Core Pharmaceutical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Within this important class of compounds, Methyl 4-chloroquinoline-7-carboxylate serves as a crucial intermediate, offering a versatile platform for the synthesis of more complex and biologically active molecules. The presence of a reactive chlorine atom at the 4-position and a carboxylate group at the 7-position allows for diverse chemical modifications, making it a valuable building block in the design and discovery of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key pharmaceutical intermediate.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 178984-69-5 | PubChem[1] |
| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 221.64 g/mol | PubChem[1] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | Not available | - |
| Boiling Point (Predicted) | 333.6 ± 22.0 °C | - |
| Density (Predicted) | 1.330 ± 0.06 g/cm³ | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
| pKa (Predicted) | 1.58 ± 0.27 | - |
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from readily available precursors. The first step involves the construction of the quinolone ring system to form the precursor, Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate. The second step is the chlorination of the 4-oxo group to yield the final product.
Step 1: Synthesis of Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate
The synthesis of the precursor involves the reaction of methyl 4-aminobenzoate with dimethylformamide-dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is then cyclized at high temperature.
References
Potential Therapeutic Applications of Quinoline Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of quinoline carboxylates as potential therapeutic agents. The quinoline scaffold, a fused bicyclic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The addition of a carboxylate group imparts unique physicochemical properties, enhancing the potential for targeted biological activity. This document details the diverse therapeutic applications of quinoline carboxylates, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.
Therapeutic Applications and Mechanisms of Action
Quinoline carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug discovery. Their therapeutic potential stems from their ability to interact with a variety of biological targets, leading to the modulation of key signaling pathways involved in various disease states.
Anticancer Activity
Quinoline carboxylates have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in cancer progression, induction of apoptosis, and disruption of cell cycle regulation.
One of the key targets for anticancer quinoline carboxylates is dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[3][4] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors. By inhibiting DHODH, quinoline carboxylates deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[2]
Certain quinoline carboxylates also exhibit inhibitory activity against topoisomerases , enzymes that regulate DNA topology and are crucial for DNA replication and transcription.[5] Inhibition of these enzymes leads to DNA damage and subsequent cell death. Furthermore, some derivatives have been shown to induce apoptosis through the upregulation of intrinsic pathways.[6] The acidic nature of the carboxylate group is thought to enhance selectivity for the acidic tumor microenvironment, potentially reducing off-target toxicity.[7][8]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and neurodegenerative diseases. Quinoline carboxylates have demonstrated significant anti-inflammatory properties through various mechanisms.[9] Several derivatives have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This is a common in vitro model for studying inflammatory responses.[12] The mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPK , which are central regulators of the inflammatory response.[13]
In vivo studies using models like adjuvant-induced arthritis in rats have further confirmed the anti-inflammatory and antiarthritic potential of quinoline carboxylates.[14][15] Some compounds have been shown to suppress inflammation and joint destruction at low oral doses.[15] The anti-inflammatory effects of certain quinoline carboxylates are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not inhibit cyclooxygenase (COX) enzymes, suggesting a different and potentially safer mechanism of action.[9][15]
Antimicrobial Activity
The quinoline core is famously present in many antibacterial drugs, and quinoline carboxylates continue this legacy with potent activity against a range of bacterial and fungal pathogens.[16][17][18] Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV , enzymes essential for bacterial DNA replication, recombination, and repair.[19] This leads to bacterial cell death.
The structure-activity relationship (SAR) studies have shown that the antimicrobial activity is highly dependent on the substituents on the quinoline ring.[20] Various derivatives have been synthesized and evaluated, demonstrating excellent minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, including resistant strains.[18] Some compounds also exhibit significant antifungal activity.[18]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's disease are characterized by complex pathologies, including neuroinflammation and neuronal cell death.[20] Quinoline carboxylates have shown promise as neuroprotective agents through multiple mechanisms. A key target in Alzheimer's disease is acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine.[21] By inhibiting AChE, quinoline carboxylates can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[20][22]
Beyond AChE inhibition, some quinoline carboxylates exhibit antioxidant properties, quenching reactive oxygen species (ROS) that contribute to neuronal damage.[14] They have also been shown to protect neuronal cells from H2O2-induced neurotoxicity.[14] Furthermore, certain derivatives can induce P-glycoprotein, a transporter that may enhance the clearance of amyloid-β peptides from the brain, a hallmark of Alzheimer's disease.[14]
Quantitative Biological Data
The following tables summarize the quantitative biological data for various quinoline carboxylates across different therapeutic areas. This data is compiled from the cited literature and is intended to provide a comparative overview of the potency of these compounds.
Table 1: Anticancer Activity of Quinoline Carboxylates (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Not specified, 82.9% growth reduction | [23] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [16] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [16] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF-7 (Breast) | 40.0 | [16] |
| 7-tert-butyl-substituted quinoline (65) | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 | [4] |
| Compound 4m | MCF-7 (Breast) | 0.33 | [6] |
| Compound 4n | MCF-7 (Breast) | 0.33 | [6] |
| Compound 4k | K562 (Leukemia) | 0.28 | [6] |
| Compound 4m | K562 (Leukemia) | 0.28 | [6] |
| Fluorinated quinoline analogue 6a | MDA-MB-468 (TNBC) | 2.5 - 5 | [24] |
| Fluorinated quinoline analogue 6b | MDA-MB-468 (TNBC) | 2.5 - 5 | [24] |
| Fluorinated quinoline analogue 6d | MDA-MB-468 (TNBC) | 4.0 | [24] |
| Fluorinated quinoline analogue 6f | MDA-MB-468 (TNBC) | 2.5 - 5 | [24] |
| Quinoline-4-carboxylic acid | Not specified | Not specified | [11] |
| Quinoline-3-carboxylic acid | Not specified | Not specified | [11] |
| Kynurenic acid (hydrate) | MCF-7 (Breast) | Most remarkable growth inhibition | [10] |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Most remarkable growth inhibition | [10] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF-7 (Breast) | Most remarkable growth inhibition | [10] |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | [10] |
Table 2: Anti-inflammatory Activity of Quinoline Carboxylates
| Compound/Derivative | Assay | IC50/ED50 | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [10][11] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [10][11] |
| CL 306 ,293 | Adjuvant arthritis in rats (developing and established) | 1.5 - 3.0 mg/kg (daily oral) | [15] |
| CL 306 ,293 | Adjuvant arthritis in rats (joint destruction) | 50 - 200 mg/kg (weekly oral) | [15] |
| CL 306 ,293 | Delayed type hypersensitivity in dogs | 0.25 mg/kg (daily) | [15] |
| CL 306 ,293 | Delayed type hypersensitivity in dogs | 1 mg/kg (weekly) | [15] |
| Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d) | Adjuvant arthritis in rats | ED50 = 2.6 mg/kg/day (p.o.) | [14] |
Table 3: Antimicrobial Activity of Quinoline Carboxylates (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Novel quinoline derivatives (unspecified) | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [18] |
| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | [25] |
| Quinolinequinone QQ5 | Staphylococcus aureus | 1.22 | [25] |
| Quinolinequinone QQ6 | Staphylococcus aureus | 1.22 | [25] |
| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | [25] |
| Quinoline derivative 6b | Staphylococcus aureus (DNA gyrase inhibition) | IC50 = 33.64 µM | [19] |
| Quinoline derivative 10 | Staphylococcus aureus (DNA gyrase inhibition) | IC50 = 8.45 µM | [19] |
| Quinoline derivative 6d | Staphylococcus aureus | 9.40 µM | [19] |
| Quinoline derivative 6e | Staphylococcus aureus | 9.00 µM | [19] |
| Quinoline derivative 6d | Streptococcus pneumoniae | 4.70 µM | [19] |
| Quinoline derivative 6e | Streptococcus pneumoniae | 4.50 µM | [19] |
Table 4: Neuroprotective Activity of Quinoline Carboxylates
| Compound/Derivative | Target/Assay | IC50/Activity | Reference |
| Quinoline-O-carbamate 3d | eqBuChE | IC50 = 0.87 µM | [22] |
| Quinoline-O-carbamate 3f | eeAChE | IC50 = 1.3 µM | [22] |
| Quinoline-O-carbamate 3f | eqBuChE | IC50 = 0.81 µM | [22] |
| Quinoline-O-carbamate 3k | eeAChE | IC50 = 10.3 µM | [22] |
| Quinoline-O-carbamate 3m | eeAChE | IC50 = 6.5 µM | [22] |
| 4-Arylquinoline 2-carboxylates | SH-SY5Y and LS-180 cells | IC50 > 50 µM (non-toxic) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the therapeutic potential of quinoline carboxylates.
Synthesis of Quinoline Carboxylates
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids.[3]
-
Principle: This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine and then an enamine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[3]
-
Reagents and Materials:
-
Isatin or substituted isatin
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H2O)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware for reflux and workup
-
-
Procedure:
-
Dissolve isatin and the carbonyl compound in a mixture of ethanol and water.
-
Add a concentrated aqueous solution of potassium hydroxide to the mixture.
-
Reflux the reaction mixture for the specified time (typically several hours).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
-
The Suzuki coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the quinoline core, allowing for the synthesis of a diverse range of derivatives.
-
Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide (e.g., a bromoquinoline derivative).
-
Reagents and Materials:
-
Bromoquinoline derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, [dppf]PdCl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the bromoquinoline derivative, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture at the specified temperature (e.g., 100-130°C) for the required time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In Vitro Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Test compounds (quinoline carboxylates)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.[16]
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[16]
-
Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry.[16]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510-540 nm using a microplate reader.[16]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
The disc diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to antimicrobial agents.
-
Principle: A paper disc impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test bacterium. The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is proportional to the susceptibility of the bacterium.
-
Reagents and Materials:
-
Bacterial strains
-
Mueller-Hinton agar (MHA) plates
-
Tryptic soy broth or other suitable broth
-
Sterile paper discs
-
Test compounds
-
Standard antibiotic discs (positive control)
-
Sterile swabs
-
McFarland turbidity standard (0.5)
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Aseptically place the impregnated discs and control antibiotic discs on the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the results based on the size of the inhibition zone.
-
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Principle: The activity of DHODH is determined by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength is measured over time.[3][10]
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)[10]
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (substrate)
-
Test compounds
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, coenzyme Q10, and DCIP.
-
Add the test compound at various concentrations or a vehicle control.
-
Add the recombinant human DHODH enzyme and pre-incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[10]
-
Initiate the reaction by adding the substrate, dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[3]
-
Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[24]
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to the wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.[24]
-
Calculate the reaction rate and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Efficacy Models
This model is used to evaluate the in vivo antitumor activity of test compounds.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Animals and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Cell culture medium
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) and the vehicle to the respective groups according to the dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
-
This is a widely used animal model for studying chronic inflammation and evaluating anti-arthritic drugs.
-
Principle: A single injection of Freund's complete adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the paw or base of the tail of a rat induces a systemic inflammatory response that results in arthritis in multiple joints.[21]
-
Animals and Materials:
-
Susceptible rat strain (e.g., Lewis rats)
-
Freund's complete adjuvant (FCA)
-
Test compound and vehicle
-
Plethysmometer or calipers to measure paw volume/thickness
-
-
Procedure:
-
On day 0, induce arthritis by injecting FCA subcutaneously into the sub-plantar region of the left hind paw.[21]
-
Administer the test compound and vehicle orally or via another appropriate route, starting either on the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).
-
Monitor the development of arthritis by measuring the volume or thickness of both the injected and non-injected paws at regular intervals.
-
Visually score the severity of arthritis in each paw based on erythema and swelling.
-
Monitor the body weight of the rats.
-
At the end of the study, the animals can be euthanized, and joints can be collected for histological and radiological analysis to assess joint damage.
-
Evaluate the anti-arthritic efficacy by comparing the paw swelling, arthritis scores, and histological changes in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline carboxylates and the general workflows of the experimental protocols described above.
Conclusion and Future Directions
Quinoline carboxylates represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores the value of this chemical scaffold. The ability to readily modify the quinoline core through established synthetic methodologies, such as the Pfitzinger and Suzuki coupling reactions, provides a robust platform for structure-activity relationship studies and the optimization of lead compounds.
Future research should focus on several key areas to advance quinoline carboxylates towards clinical application. A deeper understanding of their mechanisms of action, including the identification of novel biological targets, will be crucial for rational drug design and the development of more selective and potent inhibitors. Pharmacokinetic and pharmacodynamic studies are essential to optimize the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles. Furthermore, in vivo efficacy studies in more advanced and predictive animal models will be necessary to validate their therapeutic potential. The continued exploration of the vast chemical space around the quinoline carboxylate scaffold holds great promise for the discovery of next-generation therapies for a wide range of human diseases.
References
- 1. Assay: Inhibition of human DHODH at 10 uM using dihydroorotate substrate by DCIP assay relative to control (CHEMBL4262430) - ChEMBL [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery, History, and Therapeutic Applications
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a constituent of coal tar to the core of essential medicines, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This in-depth technical guide explores the discovery and history of quinoline-based compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the pivotal synthetic methodologies, the evolution of quinoline-based drugs, their mechanisms of action, and key experimental data, all presented in a manner to facilitate further research and development in this vital area of pharmacology.
The Dawn of Quinoline: Discovery and Early Synthesis
Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] However, it was the development of synthetic methods in the late 19th century that truly unlocked its potential. Several named reactions, still relevant today, enabled the laboratory synthesis of the quinoline core and its derivatives.[3][4]
Key Synthetic Methodologies
The ability to construct the quinoline ring system from simpler precursors was a significant breakthrough. Below are descriptions of two of the most historically important and enduring synthetic methods.
The Skraup Synthesis: Developed by Zdenko Hans Skraup in 1880, this reaction is a cornerstone of quinoline synthesis.[1][5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5][6] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.[6][7]
The Friedländer Synthesis: Introduced by Paul Friedländer in 1882, this method offers a versatile route to quinoline derivatives.[8][9] It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[8][10]
A Tale of Two Therapies: Quinoline-Based Drugs
The quinoline scaffold is at the heart of two major classes of therapeutic agents: antimalarials and antibacterial agents.
The Antimalarial Saga
The story of quinoline in medicine begins with the natural product, quinine. Extracted from the bark of the Cinchona tree, quinine was the first effective treatment for malaria and has been in use for centuries.[2] The quest for synthetic alternatives with improved efficacy and tolerability led to the development of a host of quinoline-based antimalarials.
Chloroquine , a 4-aminoquinoline, was synthesized in the 1930s and became a frontline antimalarial drug for decades due to its high efficacy and low cost.[2] It is believed to exert its antimalarial effect by accumulating in the acidic food vacuole of the malaria parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.
Mefloquine , another important quinoline antimalarial, was developed in the 1970s in response to growing chloroquine resistance. Its mechanism of action is thought to be similar to chloroquine, involving the inhibition of hemozoin formation.
The Antibacterial Revolution: The Rise of Fluoroquinolones
The journey of quinoline into the realm of antibacterial therapy began serendipitously with the discovery of nalidixic acid in the 1960s as a byproduct of chloroquine synthesis. While only modestly active, nalidixic acid laid the groundwork for the development of the highly successful fluoroquinolone class of antibiotics.
The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core dramatically enhanced the antibacterial spectrum and potency, leading to the development of drugs like ciprofloxacin , levofloxacin , and moxifloxacin . These agents exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By forming a complex with these enzymes and DNA, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks and subsequent cell death.
Quantitative Data on Quinoline-Based Compounds
The following tables summarize key quantitative data for representative quinoline-based antimalarial and antibacterial agents.
Table 1: In Vitro Activity of Quinoline Antimalarials against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | ~10-20 | [11] |
| Chloroquine | K1 (resistant) | >100 | [11] |
| Quinine | 3D7 (sensitive) | ~50-100 | [11][12] |
| Quinine | K1 (resistant) | ~200-500 | [11][12] |
| Mefloquine | 3D7 (sensitive) | ~10-30 | [12] |
| Mefloquine | W2 (resistant) | ~5-15 | [13] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones against Common Pathogens
| Compound | Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ≤0.015 | 0.03 | [14] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 | 1 | [15] |
| Levofloxacin | Escherichia coli | ≤0.03 | 0.06 | [14] |
| Levofloxacin | Staphylococcus aureus | 0.5 | 1 | [16] |
| Moxifloxacin | Escherichia coli | 0.06 | 0.12 | [17] |
| Moxifloxacin | Staphylococcus aureus | 0.06 | 0.12 | [16] |
Table 3: Physicochemical Properties of Key Quinoline-Based Drugs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Quinoline | C9H7N | 129.16 | -15 | Sparingly soluble in cold water, soluble in hot water and organic solvents.[2] |
| Chloroquine | C18H26ClN3 | 319.87 | 87-90 | Slightly soluble in water. |
| Quinine | C20H24N2O2 | 324.42 | ~177 | Slightly soluble in water. |
| Ciprofloxacin | C17H18FN3O3 | 331.34 | ~255-257 (decomposes) | Slightly soluble in water. |
| Levofloxacin | C18H20FN3O4 | 361.37 | ~225-227 | Soluble in water. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific advancement. Below are generalized protocols for the synthesis of the quinoline core via the Skraup and Friedländer reactions, as well as a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Experimental Protocol: Skraup Synthesis of Quinoline
Objective: To synthesize quinoline from aniline and glycerol.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask should be placed in a heating mantle.
-
Addition of Reactants: To the sulfuric acid, slowly add a mixture of aniline and glycerol while stirring.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins (as evidenced by an increase in temperature and color change), carefully add the nitrobenzene dropwise from the dropping funnel. The reaction is exothermic and can be vigorous; control the rate of addition to maintain a steady reflux.
-
Reaction Completion: After the addition of nitrobenzene is complete, continue heating the mixture under reflux for a specified time (typically several hours) to ensure the reaction goes to completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a large beaker containing ice water.
-
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is basic. This step should be performed with caution as it is also exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer several times with an organic solvent.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude quinoline by distillation under reduced pressure.
-
-
Characterization: Confirm the identity and purity of the synthesized quinoline using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative
Objective: To synthesize a substituted quinoline from a 2-aminobenzaldehyde and a ketone.
Materials:
-
2-aminobenzaldehyde (or a substituted derivative)
-
A ketone with an α-methylene group (e.g., acetone, acetophenone)
-
Catalyst (e.g., sodium hydroxide, potassium hydroxide, or an acid catalyst like p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, methanol)
-
Recrystallization solvent
Procedure:
-
Dissolution of Reactants: Dissolve the 2-aminobenzaldehyde and the ketone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Addition of Catalyst: Add the catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoline derivative.
-
Characterization: Characterize the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Antibiotic stock solution of known concentration
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Add a specific volume of sterile growth medium to all wells of the microtiter plate, except for the first column.
-
Add a higher volume of the antibiotic stock solution to the first column of wells.
-
Perform a serial two-fold dilution of the antibiotic by transferring a specific volume of the solution from the first column to the second, mixing, and then transferring the same volume from the second to the third, and so on, across the plate. Discard the excess volume from the last column of dilutions.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum in sterile growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Add a specific volume of the bacterial inoculum to all wells containing the antibiotic dilutions.
-
-
Controls:
-
Growth Control: Include wells containing only the growth medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: Include wells containing only the sterile growth medium (no bacteria or antibiotic).
-
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing the Molecular Landscape: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the synthesis and mechanism of action of quinoline-based compounds.
Caption: Mechanism of the Skraup Synthesis of Quinoline.
Caption: Mechanism of Action of Fluoroquinolone Antibiotics.
Caption: General Workflow for Antimalarial Drug Discovery.
Conclusion
The journey of quinoline-based compounds from their humble origins in coal tar to their indispensable role in modern medicine is a compelling narrative of scientific discovery and chemical ingenuity. The versatility of the quinoline scaffold has allowed for the development of life-saving drugs that combat two of the world's most significant infectious disease threats: malaria and bacterial infections. For researchers and drug development professionals, the rich history of quinoline serves as both an inspiration and a practical guide. The established synthetic routes provide a foundation for the creation of novel derivatives, while the well-characterized mechanisms of action offer clear targets for therapeutic intervention. As we face the ongoing challenges of drug resistance, the continued exploration and derivatization of the quinoline core will undoubtedly remain a critical endeavor in the quest for new and effective medicines. This guide provides a foundational understanding of this remarkable scaffold, with the hope of stimulating further innovation in this ever-evolving field.
References
- 1. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. jk-sci.com [jk-sci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the bactericidal activity of moxifloxacin and levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
Safety and Hazards of Handling Chloroquinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations and hazards associated with the handling of chloroquinolines. It is intended to equip laboratory personnel with the necessary knowledge to work safely with this class of compounds. The information presented is a synthesis of publicly available safety data sheets, toxicological studies, and emergency response guidelines.
Chemical and Physical Properties
Chloroquinolines are a class of heterocyclic aromatic organic compounds derived from quinoline by the substitution of one or more hydrogen atoms with chlorine atoms. Their physical and chemical properties can vary depending on the position and number of chlorine substitutions. The parent compound, quinoline, is a colorless hygroscopic liquid with a strong, unpleasant odor. Chloroquinoline isomers are often solids at room temperature.[1][2]
Table 1: Physicochemical Properties of Selected Chloroquinolines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Chloroquinoline | 612-62-4 | C₉H₆ClN | 163.60 | 34-37 | 266 | White to off-white solid |
| 3-Chloroquinoline | 612-59-9 | C₉H₆ClN | 163.60 | 16-18 | 254-255 | Liquid |
| 4-Chloroquinoline | 611-35-8 | C₉H₆ClN | 163.61 | 28-31 | 260-261 | Clear dark yellow liquid or solid |
| 5-Chloroquinoline | 635-27-8 | C₉H₆ClN | 163.60 | 32 | 263 | White to light yellow powder/crystal |
| 6-Chloroquinoline | 4203-18-3 | C₉H₆ClN | 163.61 | 39-42 | 263 | Off-white to pale yellow solid |
| 8-Chloroquinoline | 611-33-6 | C₉H₆ClN | 163.60 | 47-49 | 289-290 | Clear slight yellow liquid or solid |
| Chloroquine (phosphate) | 50-63-5 | C₁₈H₂₆ClN₃ · 2H₃PO₄ | 515.86 | 193-195 | N/A | White crystalline powder |
Data compiled from various sources.[1][3][4] "N/A" indicates data is not available or not applicable.
Toxicological Data
Table 2: Acute Toxicity Data for Selected Chloroquinolines
| Compound | Test | Route | Species | Value | Reference |
| Chloroquine phosphate | LD50 | Oral | Mouse | 500 mg/kg | [13] |
| Chloroquine phosphate | LD50 | Oral | Rat | 623 mg/kg | [13] |
| 8-Hydroxyquinoline | LD50 | Oral | Rat | 790 mg/kg | [14] |
| 8-Hydroxyquinoline | LD50 | Dermal | Rat | >10,000 mg/kg | [14] |
| Novel Chloroquinoline Hybrid (CB-1) | Acute Oral Toxicity | Oral | Rat | Non-lethal at 100 mg/kg | [15] |
Note: Acute toxicity data for many chloroquinoline isomers are not available in the public domain. The absence of data does not imply a lack of toxicity.
Table 3: In Vitro Cytotoxicity Data for Selected Quinoline Derivatives
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| Quinoline Derivative 5a | HL-60 | MTT | 19.88 ± 3.35 |
| Quinoline Derivative 5a | U937 | MTT | 43.95 ± 3.53 |
| Quinoline Derivative 5f | HL-60 | MTT | 18.16 ± 13.7 |
| Quinoline Derivative 5g | HL-60 | MTT | 10-200 (active) |
| Quinoline Derivative 5g | U937 | MTT | 10-200 (active) |
Data extracted from a study on the cytotoxicity of new quinoline derivatives.[16] The specific structures of the derivatives are detailed in the cited reference.
Health Hazards and Signaling Pathways of Toxicity
Exposure to chloroquinolines can lead to a range of health effects, from mild and reversible to severe and permanent.
Acute Effects
-
Skin, Eye, and Respiratory Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory system.[4][5][6][10] Symptoms of eye contact may include redness, watering, and itching. Skin contact can lead to itching, scaling, reddening, or blistering. Inhalation may cause irritation to the lungs and respiratory tract.
-
Gastrointestinal Effects: Nausea, vomiting, diarrhea, and abdominal cramps are common side effects of chloroquine ingestion.[17]
-
Neurological Effects: Dizziness, headache, and in cases of severe overdose, seizures and coma can occur.[17]
-
Cardiovascular Effects: Acute overdose of chloroquine can lead to severe cardiotoxicity, including hypotension, arrhythmias (QRS and QT prolongation), and cardiac arrest.[12][18]
Chronic Effects
-
Retinopathy: Long-term, high-dose therapy with chloroquine can cause irreversible retinal damage, known as "bull's-eye" maculopathy, leading to visual field defects and potentially blindness.[19][20] The mechanism involves the drug binding to melanin in the retinal pigment epithelium (RPE), leading to lysosomal dysfunction and photoreceptor damage.[5][12][19]
-
Cardiomyopathy: Chronic high-dose use of chloroquine has been associated with cardiomyopathy, which can lead to heart failure.[21]
-
Ototoxicity: Hearing problems, including deafness and tinnitus, have been reported.[17]
-
Musculoskeletal Effects: Muscle weakness and damage can occur.[17]
Signaling Pathways of Toxicity
Chloroquine-Induced Cardiotoxicity: The cardiotoxic effects of chloroquine are multifaceted. A key mechanism involves the disruption of mitochondrial function. Chloroquine can increase the production of reactive oxygen species (ROS) in cardiac mitochondria, leading to oxidative stress.[22] This oxidative stress can trigger the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c, a key event in the initiation of apoptosis (programmed cell death).[17][22] Additionally, chloroquine is a lysosomotropic agent, meaning it accumulates in lysosomes and disrupts their function, which can also contribute to cellular damage.[6][22] Chloroquine also directly affects cardiac ion channels, blocking voltage-gated sodium and potassium channels, which leads to the observed QRS and QT interval prolongation on an electrocardiogram.[18]
Caption: Signaling pathway of chloroquine-induced cardiotoxicity.
Chloroquine-Induced Retinopathy: The mechanism of chloroquine retinopathy is primarily linked to its accumulation in the melanin-rich retinal pigment epithelium (RPE).[19] This accumulation leads to lysosomal dysfunction within the RPE and retinal neurons.[5] Chloroquine alters the pH of lysosomes, impairing their digestive function. This results in the accumulation of undigested material, such as photoreceptor outer segments, and the formation of membranous cytoplasmic bodies.[5][12] The dysfunction of the RPE, which is crucial for the health and function of photoreceptors, ultimately leads to photoreceptor cell death and retinal atrophy.[12][19]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com [carlroth.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 17. 2.4. Langendorff Isolated Rat Heart Perfusion [bio-protocol.org]
- 18. intersolia.com [intersolia.com]
- 19. bb3r.de [bb3r.de]
- 20. monash.edu [monash.edu]
- 21. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. transonic.com [transonic.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-chloroquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Methyl 4-chloroquinoline-7-carboxylate, a key intermediate in the development of various pharmaceutical compounds.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutic agents. The quinoline scaffold is a prominent feature in a wide array of biologically active molecules, and the specific substitution pattern of this compound, with a chloro group at the 4-position and a methyl carboxylate at the 7-position, offers versatile handles for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| CAS Number | 178984-69-5 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Dichloromethane, Chloroform |
| ¹H NMR Spectrum | Spectrum available from commercial suppliers. |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors. The general workflow involves the formation of the quinoline ring system with a hydroxyl group at the 4-position, followed by a chlorination step to yield the final product.
Application Notes and Protocols for the Chlorination of 4-Hydroxyquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chlorination of 4-hydroxyquinoline precursors, a critical step in the synthesis of a wide range of biologically active compounds. The resulting 4-chloroquinolines are key intermediates in the development of therapeutics targeting various diseases, including cancer and inflammatory disorders.
Overview of the Chlorination Reaction
The conversion of a hydroxyl group at the 4-position of a quinoline ring to a chlorine atom is a fundamental transformation in medicinal chemistry. This is most commonly achieved using phosphorus oxychloride (POCl₃), often under reflux conditions. The resulting 4-chloroquinoline is a versatile intermediate that can undergo nucleophilic substitution to introduce a variety of functional groups, leading to the synthesis of diverse compound libraries for drug discovery.
Experimental Protocols
This section details the experimental procedures for the chlorination of 4-hydroxyquinoline precursors.
General Protocol for Chlorination using Phosphorus Oxychloride
This protocol is a generalized procedure based on common laboratory practices for the synthesis of 4-chloroquinolines.
Materials:
-
4-Hydroxyquinoline precursor
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)[1]
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-hydroxyquinoline precursor.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask. The amount of POCl₃ used is typically in excess, serving as both the reagent and the solvent. For some substrates, an organic base like pyridine may be added.[1]
-
Reaction: Heat the reaction mixture to reflux (typically around 110-160 °C) with continuous stirring.[1] The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, three times.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloroquinoline product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Specific Protocol: Synthesis of 4-Chloro-8-tosyloxyquinoline
This protocol provides a specific example of the chlorination of a functionalized 4-hydroxyquinoline.[2]
Procedure:
-
A mixture of 4-hydroxy-8-tosyloxyquinoline (3.15 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated at 110 °C for 2 hours.[2]
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.[2]
-
The residue is poured into a mixture of ice and ammonium hydroxide with stirring.[2]
-
The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-8-tosyloxyquinoline.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the chlorination of various 4-hydroxyquinoline precursors.
| Precursor | Chlorinating Agent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxy-8-tosyloxyquinoline | POCl₃ | - | 110 | 2 | 94 | [2] |
| 4-Hydroxy-2(1H)-quinolone | POCl₃ | - | Reflux | - | Good | |
| 7-Chloro-4-hydroxyquinoline | POCl₃ | - | - | - | - | [3] |
| 2-Hydroxyquinoline-4-carboxylic acid | POCl₃ | - | Reflux | 24 | - | |
| 4-Oxo-8-chloro-1,2,3,4-tetrahydroquinoline | POCl₃ | Iodine | 85-90 | - | - | |
| Hydroxypyrimidines/pyridines/quinolines | POCl₃ | Pyridine | 140-160 | 2-4 | High | [1] |
Analytical Characterization
The synthesized 4-chloroquinoline products are typically characterized by a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the chlorinated product. The disappearance of the hydroxyl proton signal and shifts in the aromatic proton and carbon signals are indicative of a successful reaction.
-
¹H NMR (400 MHz, CDCl₃) of 4-chloro-2-(p-tolyl)quinoline: δ 2.43 (s, 3H), 7.33 (d, J = 7.6 Hz, 2H), 7.58 – 7.62 (m, 1H), 7.74 – 7.79 (m, 1H), 7.95 (s, 1H), 8.05 (d, J = 8.4 Hz, 2H), 8.15 – 8.22 (m, 2H).[3]
-
¹³C NMR (100 MHz, CDCl₃) of 4-chloro-2-(p-tolyl)quinoline: δ 21.4, 118.9, 123.9, 125.2, 127.0, 127.4, 129.7, 130.0, 130.5, 135.8, 140.0, 143.0, 149.1, 157.2.[3]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band of the starting material.
Signaling Pathways and Biological Relevance
4-Chloroquinolines are precursors to a vast array of biologically active molecules that modulate various cellular signaling pathways. While the 4-chloro derivatives themselves are typically intermediates, their downstream products have significant therapeutic implications.
The well-known antimalarial and antirheumatic drugs, chloroquine and hydroxychloroquine, are 4-aminoquinoline derivatives synthesized from 4,7-dichloroquinoline. Their mechanisms of action involve the disruption of lysosomal function and autophagy by increasing the pH of acidic intracellular vesicles.[2][3][4][5] This can impact several downstream signaling pathways:
-
Inhibition of Toll-like Receptor (TLR) and STING Signaling: By altering endosomal pH, chloroquine and hydroxychloroquine can inhibit the signaling of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) and the STING pathway, leading to a reduction in the production of pro-inflammatory cytokines.[4]
-
Modulation of the NF-κB Pathway: These compounds can inhibit the NF-κB signaling pathway by preventing the autophagic degradation of p47, an upstream regulatory protein.[6] This can induce apoptosis in cancer cells.[6]
-
Wnt/β-catenin Signaling: Some chlorinated 8-hydroxyquinoline derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7]
It is important to note that the specific biological activity and the signaling pathways modulated will depend on the final structure of the molecule derived from the 4-chloroquinoline intermediate.
Visualizations
Experimental Workflow
Caption: General workflow for the chlorination of 4-hydroxyquinoline precursors.
Signaling Pathway Modulation
Caption: Modulation of signaling pathways by 4-aminoquinoline derivatives.
References
- 1. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.rowan.edu [primo.rowan.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorquinaldol targets the β-catenin and T-cell factor 4 complex and exerts anti-colorectal cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Methyl 4-chloroquinoline-7-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloroquinoline-7-carboxylate is a key heterocyclic building block in medicinal chemistry. Its quinoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a reactive chlorine atom at the 4-position and a methyl ester at the 7-position makes it a versatile intermediate for the synthesis of a diverse range of derivatives. This document outlines the application of this compound as a crucial reagent in the development of potent kinase inhibitors, specifically targeting Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway. Dysregulation of the TGF-β/ALK5 pathway is implicated in a variety of pathological conditions, including fibrosis and cancer.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 178984-69-5 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | Solid |
| SMILES | COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl |
Application in the Synthesis of ALK5 Inhibitors
This compound serves as a critical starting material for the synthesis of pyridazinyl amino derivatives that have demonstrated potent inhibitory activity against ALK5.[1] The TGF-β signaling pathway, initiated by the binding of TGF-β to its receptors, leads to the phosphorylation and activation of ALK5.[1] Activated ALK5 then phosphorylates SMAD proteins, which translocate to the nucleus and regulate the transcription of genes involved in cellular processes like proliferation, differentiation, and extracellular matrix production.[1] Inhibition of ALK5 is a promising therapeutic strategy for diseases characterized by excessive TGF-β signaling, such as idiopathic pulmonary fibrosis and certain cancers.[1]
ALK5 Signaling Pathway
The following diagram illustrates the TGF-β/ALK5 signaling cascade and the point of inhibition by compounds synthesized from this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of a pyridazinyl amino derivative using this compound, as described in patent literature.[1]
Synthesis of an ALK5 Inhibitor Intermediate
This protocol details a Buchwald-Hartwig amination reaction.
Materials:
-
Intermediate 3 (a pyridazinyl amine derivative)
-
This compound (CAS: 178984-69-5)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Nitrogen gas (N₂)
Procedure:
-
A suspension of Intermediate 3 (1.0 eq), this compound (1.2 eq), and Cs₂CO₃ (2.0 eq) in 1,4-Dioxane is prepared in a reaction vessel.
-
The mixture is degassed with a stream of N₂ for 2 minutes.
-
Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq) are added to the suspension.
-
The reaction vessel is sealed and the mixture is irradiated with microwaves or heated to the appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, diluted, and purified using standard chromatographic techniques to yield the desired product.
Experimental Workflow Diagram
Biological Activity of Resulting Compounds
While this compound is the starting material, the final pyridazinyl amino derivatives exhibit potent biological activity. The table below summarizes the in vitro activity of representative final compounds against the ALK5 receptor.[1]
| Example Compound Number | ALK5 IC₅₀ (nM) |
| 1 | < 1 |
| 2 | < 1 |
| 7 | < 1 |
| 8 | < 1 |
| 11 | < 1 |
| 15 | < 1 |
| 16 | < 1 |
| 18 | < 1 |
Data extracted from patent US20240018122A1. The example numbers correspond to those in the patent documentation.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules in drug discovery. Its utility has been demonstrated in the creation of a series of potent ALK5 inhibitors with potential therapeutic applications in fibrosis and cancer. The synthetic protocols and biological data presented highlight its importance for medicinal chemists and researchers in the field of drug development.
References
Application Notes & Protocols: Synthesis of 4-Aminoquinoline Antimalarial Agents from 4,7-Dichloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,7-Dichloroquinoline is a critical chemical intermediate, serving as the foundational scaffold for the 4-aminoquinoline class of antimalarial drugs.[1] This class includes historically significant and widely used medications for the treatment and prevention of malaria, such as chloroquine, hydroxychloroquine, and amodiaquine.[1] The reactivity of the chlorine atom at the 4-position of the quinoline ring allows for nucleophilic aromatic substitution with various diamines, which is the cornerstone of synthesizing these vital medicines.[1] This document provides an overview of the mechanism of action for these agents, detailed protocols for their synthesis from 4,7-dichloroquinoline, and a summary of relevant quantitative data.
Mechanism of Action of 4-Aminoquinoline Antimalarials
The primary mode of action for quinoline-containing antimalarials like chloroquine is the disruption of hemoglobin digestion within the malaria parasite (Plasmodium falciparum).[2][3] During its life cycle in red blood cells, the parasite degrades host hemoglobin in an acidic food vacuole to obtain essential amino acids.[4] This process releases large quantities of toxic free heme. The parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as malaria pigment).[4][5]
As a weak base, chloroquine and other 4-aminoquinolines accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[2][3] Here, the drug is thought to interfere with heme detoxification by capping the growing hemozoin crystals or by forming a complex with heme, preventing its polymerization.[4][6] The resulting buildup of toxic, non-polymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[2][5]
Caption: Proposed mechanism of action for 4-aminoquinoline antimalarial drugs.
Synthesis Protocols and Data
The synthesis of chloroquine, hydroxychloroquine, and amodiaquine from 4,7-dichloroquinoline (DCQ) is typically achieved via nucleophilic substitution, where the 4-chloro group is displaced by the primary or secondary amine of a suitable side chain.
Synthesis of Chloroquine
Chloroquine is synthesized by the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[7]
Caption: Synthetic workflow for Chloroquine from 4,7-dichloroquinoline.
Experimental Protocol: Synthesis of Chloroquine This protocol is a generalized representation based on established chemical principles.
-
Reaction Setup: In a suitable reaction vessel, charge 4,7-dichloroquinoline (1.0 equiv) and 4-diethylamino-1-methylbutylamine (1.0-1.5 equiv).
-
Solvent/Conditions: The reaction can be performed neat (without solvent) or in a high-boiling point solvent like phenol.
-
Heating: Heat the reaction mixture to 120-180°C.[7] The progress of the reaction should be monitored by an appropriate method (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, cool the mixture. If phenol was used as a solvent, it can be removed by distillation under reduced pressure or by dissolving the mixture in an appropriate solvent and washing with an aqueous base (e.g., NaOH solution) to remove the acidic phenol.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Chloroquine phosphate.
| Parameter | Value | Reference |
| Starting Material | 4,7-Dichloroquinoline | [7] |
| Reagent | 4-Diethylamino-1-methylbutylamine | [7] |
| Reaction Type | Nucleophilic Aromatic Substitution | [1] |
| Typical Temperature | 120-180°C | [7] |
Synthesis of Hydroxychloroquine
Hydroxychloroquine is prepared by reacting 4,7-dichloroquinoline with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[8][9]
Caption: Synthetic workflow for Hydroxychloroquine.
Experimental Protocol: Synthesis of Hydroxychloroquine This protocol is adapted from a reported continuous-flow synthesis, modified for batch processing.[10]
-
Reaction Setup: To a reaction vessel, add 4,7-dichloroquinoline (1.0 equiv, e.g., 200 mg, 1.0 mmol), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 equiv, e.g., 208 mg, 1.2 mmol), triethylamine (0.5 equiv), and potassium carbonate (0.5 equiv).
-
Solvent: Add ethanol (e.g., 1.0 mL) as the solvent.
-
Heating: Heat the reaction mixture to 125°C under a nitrogen atmosphere for 6 hours.
-
Workup: After cooling, transfer the mixture into a separatory funnel using 1 M aqueous sodium hydroxide (e.g., 5 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (e.g., 2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure Hydroxychloroquine.
| Parameter | Value | Reference |
| Starting Material | 4,7-Dichloroquinoline (1.0 equiv) | [10] |
| Reagent | 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 equiv) | [10] |
| Base | Triethylamine (0.5 equiv) & K₂CO₃ (0.5 equiv) | [10] |
| Solvent | Ethanol | [10] |
| Temperature | 125°C | [10] |
| Time | 6 hours | [10] |
| Reported Yield | 75-80% | [10] |
Synthesis of Amodiaquine
Amodiaquine can be synthesized in a one-pot reaction from 4,7-dichloroquinoline, 4-aminophenol, formaldehyde, and diethylamine.[11] The process involves an initial condensation followed by a Mannich reaction.
Caption: One-pot, two-step synthesis of Amodiaquine.
Experimental Protocol: Synthesis of Amodiaquine Dihydrochloride Dihydrate This one-pot protocol is adapted from ChemicalBook.[11]
-
Reaction Setup (Step 1): To a reaction vessel, add 4-aminophenol (1.04 equiv, e.g., 11.4 g) and 4,7-dichloroquinoline (1.0 equiv, e.g., 19.8 g). Add acetic acid (approx. 3.0 mL per gram of DCQ) with stirring at room temperature.
-
Heating (Step 1): Heat the mixture with stirring at 110°C for approximately 1 hour.
-
Reaction Setup (Step 2): Cool the mixture to 20°C. Sequentially add 32% aqueous formaldehyde solution (1.5 equiv, e.g., 14.06 g) and diethylamine (1.5 equiv, e.g., 10.95 g) to the same vessel.
-
Heating (Step 2): Heat the reaction mixture to 50°C for 4 hours.
-
Precipitation: Cool the mixture in an ice-water bath. Add 37% aqueous hydrochloric acid (e.g., 22 mL) at a rate that keeps the internal temperature below 40°C.
-
Isolation: Continue stirring for an additional 2 hours to complete the precipitation. Collect the yellow crystals by filtration and dry at room temperature to a constant weight.
| Parameter | Value | Reference |
| Starting Material | 4,7-Dichloroquinoline (1.0 equiv) | [11] |
| Reagents (Step 1) | 4-Aminophenol (1.04 equiv) | [11] |
| Solvent (Step 1) | Acetic Acid | [11] |
| Reagents (Step 2) | Formaldehyde (1.5 equiv), Diethylamine (1.5 equiv) | [11] |
| Reported Yield | 92% (of dihydrochloride dihydrate salt) | [11] |
Modern Synthetic Approaches for Novel Analogs
While the syntheses of chloroquine, hydroxychloroquine, and amodiaquine rely on classical nucleophilic aromatic substitution, modern cross-coupling reactions are employed to generate novel analogs with potentially improved activity against drug-resistant malaria strains.[12] Methods like the Buchwald-Hartwig amination and Sonogashira coupling allow for the formation of diverse C-N and C-C bonds at the 4-position of the quinoline scaffold, expanding the chemical space for drug discovery.
Caption: General workflow for creating novel antimalarial analogs from 4,7-dichloroquinoline.
References
- 1. nbinno.com [nbinno.com]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 6. pnas.org [pnas.org]
- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 8. ijera.com [ijera.com]
- 9. Hydroxychloroquine synthesis - chemicalbook [chemicalbook.com]
- 10. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amodiaquine synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions at the C4 Position of Quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions at the C4 position of the quinoline scaffold, a critical transformation in the synthesis of numerous biologically active compounds. The protocols detailed herein are aimed at providing reproducible methods for the synthesis of C4-substituted quinolines, which are key intermediates in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.
Introduction to C4-Substituted Quinolines
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs.[1][2] Nucleophilic aromatic substitution (SNAr) at the C4 position of a quinoline ring, typically bearing a good leaving group like a halogen, is a fundamental strategy for introducing diverse functionalities.[3][4] This chemical space is rich with potential for discovering new therapeutic agents. C4-substituted quinolines have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antileishmanial properties.[5][6][7] The electronic properties of the quinoline ring system, with the nitrogen atom acting as an electron-withdrawing group, facilitate nucleophilic attack at the C2 and C4 positions.[3] The C4 position is often favored for substitution, leading to a variety of derivatives with significant therapeutic potential.
Applications in Drug Discovery and Development
The ability to readily modify the C4 position of the quinoline nucleus allows for the systematic exploration of structure-activity relationships (SAR). This is crucial in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Anticancer Agents: Many C4-substituted quinoline derivatives have been shown to exhibit potent anticancer activity. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis.[2][5] Some derivatives have been observed to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[5]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine.[8] Research in this area focuses on synthesizing new analogs to combat the growing issue of drug-resistant malaria parasites.[4][8]
-
Antileishmanial Agents: C4-substituted quinolines have also emerged as promising candidates for the treatment of leishmaniasis. Some compounds have shown potent inhibitory activity against cysteine proteases, which are crucial for the survival of Leishmania parasites.[5]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various C4-substituted quinolines via nucleophilic substitution, providing a comparative overview of different reaction conditions and outcomes.
Table 1: Nucleophilic Substitution of 4,7-Dichloroquinoline with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-(diethylaminomethyl)benzylamine | NMP | K₂CO₃, Triethylamine | N/A | N/A | 47 | [8] |
| p-(diethylaminomethyl)benzylamine | NMP | K₂CO₃, Triethylamine | N/A | N/A | 57 | [8] |
| N-((4'-(aminomethyl)-[1,1'-biphenyl]-4-yl)methyl)-N,N-diethylamine | NMP | K₂CO₃, Triethylamine | N/A | N/A | 56 | [8] |
| Butylamine | Neat | None | 120-130 | 6 | N/A | [9] |
| Ethane-1,2-diamine | Neat | None | 130 | 6 | N/A | [9] |
| Benzene-1,2-diamines | N/A | N/A | N/A | N/A | 78-81 | [3] |
| Alkylamines (Microwave) | DMSO | None/NaOH | 140-180 | 0.3-0.5 | 80-95 | [3] |
| Anilines (Microwave) | DMSO | NaOH | 140-180 | 0.3-0.5 | 80-95 | [3] |
Table 2: Nucleophilic Substitution of 4-Chloro-8-methylquinolin-2(1H)-one and its Thio-analogue
| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol | Reflux, 4h | 4-Hydrazino-8-methylquinolin-2(1H)-one | N/A | [10] |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | N/A | N/A | 4-Azido-8-methylquinolin-2(1H)-one | N/A | [10] |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | Ethanol | Reflux, 4h | 4-Hydrazino-8-methylquinoline-2(1H)-thione | N/A | [10] |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Sodium azide | N/A | N/A | 4-Azido-8-methylquinolin-2(1H)-thione | N/A | [10] |
Table 3: Nucleophilic Substitution of 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione
| Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| Sodium azide | N-Methylpyrrolidone | Room Temp | 4-Azido derivative | N/A | [1] |
| Benzylamine | N/A | N/A | 4-Benzylamino derivative | N/A | [11] |
| Aniline | N/A | Triethylamine | 4-Phenylamino derivative | N/A | [11] |
| Thiophenol | N/A | N/A | 4-Phenylthio derivative | N/A | [11] |
| Malononitrile | N/A | N/A | 4-(Dicyanomethyl) derivative | N/A | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-7-chloro-4-aminoquinolines
This protocol is adapted from the synthesis of N-benzyl-4-aminoquinolines.[8]
Materials:
-
4,7-dichloroquinoline
-
Appropriate primary or secondary amine
-
N-methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K₂CO₃)
-
Triethylamine
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Hexane
-
Chloroform
Procedure:
-
To a reaction vessel, add 4,7-dichloroquinoline (1 equivalent), the desired amine (1.2 equivalents), potassium carbonate (1.2 equivalents), and triethylamine (1.5 equivalents) in N-methyl-2-pyrrolidone.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the amine used (monitor by TLC). For many primary amines, heating to 120-130 °C for 6 hours is a good starting point.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with 5% aqueous NaHCO₃ solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20).
-
Collect the solid product by filtration and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
This protocol is a general guideline based on microwave-assisted synthesis methods.[3]
Materials:
-
4,7-dichloroquinoline
-
Appropriate amine (alkylamine, aniline, or N-heteroarylamine)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) (if required)
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (1.5-2 equivalents) in DMSO.
-
If a secondary amine or an aryl/heteroarylamine is used, add a base. For secondary amines, a moderate base may be sufficient. For aryl/heteroarylamines, a stronger base like sodium hydroxide is recommended. No extra base is needed for primary amines.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C or 180 °C) for a short duration (e.g., 20-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
The product can be isolated by precipitation with water followed by filtration, or by extraction with a suitable organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Hydrazino-8-methylquinolin-2(1H)-one
This protocol is based on the hydrazination of 4-chloro-8-methylquinolin-2(1H)-one.[10]
Materials:
-
4-Chloro-8-methylquinolin-2(1H)-one
-
Hydrazine hydrate
-
Ethanol
-
Ice-cold water
Procedure:
-
To a solution of 4-chloro-8-methylquinolin-2(1H)-one in ethanol, add hydrazine hydrate (1 equivalent).
-
Heat the mixture under reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration.
-
The crude product can be purified by crystallization.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) at the C4 position of quinoline.
Caption: A typical experimental workflow for the synthesis of C4-substituted quinolines.
Caption: Simplified signaling pathway for apoptosis induction by some C4-substituted quinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
Preparation of Lenvatinib Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key intermediates of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor. The information is compiled from various patented and published synthetic routes, offering insights into efficient and practical laboratory-scale preparation.
Introduction
Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other receptor tyrosine kinases implicated in tumor progression and angiogenesis.[1][2][3] The synthesis of Lenvatinib involves the coupling of two crucial intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea .[4][5] This document outlines detailed procedures for the preparation of these key building blocks.
Synthesis of Key Intermediate 1: 4-chloro-7-methoxyquinoline-6-carboxamide
The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide is a multi-step process starting from 4-cyano-3-hydroxyaniline. The overall workflow is depicted below, followed by a detailed experimental protocol and a summary of reaction yields.
Synthetic Workflow
Caption: Synthetic pathway for 4-chloro-7-methoxyquinoline-6-carboxamide.
Experimental Protocol
Step 1: Synthesis of 4-cyano-3-methoxyaniline [6]
-
Dissolve 134 g of 4-cyano-3-hydroxyaniline in 500 mL of N,N-dimethylformamide (DMF).
-
To 300 g of this mixture, add 32 g of tetrabutylammonium bromide and 268 g of potassium carbonate.
-
Heat the reaction mixture to 110°C and slowly add 100 g of dimethyl carbonate.
-
Continue the reaction for 8 hours after the addition is complete.
-
After cooling to room temperature, filter the mixture and remove the solvent under reduced pressure.
-
Add 200 g of water and extract with 500 mL of ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and recover the solvent.
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.
Step 2: Synthesis of Oxime Intermediate [6]
-
Dissolve 74 g of 4-cyano-3-methoxyaniline in ethanol and heat to reflux.
-
Slowly add 50 g of propionaldehyde.
-
Continue the reaction for 5 hours after the addition.
-
Remove the solvent under reduced pressure. The product is used in the next step without further purification.
Step 3: Synthesis of 6-cyano-7-methoxy-4-quinolinone [6]
-
To the residue from the previous step, add 100 mL of polyphosphoric acid.
-
Heat the reaction system to 90°C for 10 hours.
-
After cooling to room temperature, pour the mixture into ice water and stir vigorously for 2 hours to precipitate a white solid.
-
Filter the solid, wash the filter cake with water until neutral, and dry under vacuum.
Step 4: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline [6]
-
Dissolve 50 g of 6-cyano-7-methoxy-4-quinolinone in 80 mL of sulfolane.
-
Heat the reaction mixture under reflux for 5 hours.
-
Remove the unreacted sulfolane under reduced pressure.
-
Pour the residue into ice water and stir for 1 hour.
-
Filter the precipitate, wash the filter cake until neutral, and dry under vacuum to obtain a white powder.
Step 5: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide [6]
-
Dissolve 218 g of 6-cyano-7-methoxy-4-chloroquinoline in an acetic acid solution (glacial acetic acid:water = 1:1500 by volume).
-
Heat the reaction system to 80°C for 24 hours.
-
Cool the mixture to room temperature and add 500 mL of ice water.
-
Stir overnight to allow for the precipitation of a large amount of solid.
-
Filter, wash with water, and dry to obtain the final product.
An alternative method for converting the cyano group to a carboxamide involves using hydrogen peroxide and potassium carbonate in DMSO.[7]
Quantitative Data Summary
| Step | Product | Starting Material | Yield |
| 1 | 4-cyano-3-methoxyaniline | 4-cyano-3-hydroxyaniline | 139 g (from 134 g) |
| 3 | 6-cyano-7-methoxy-4-quinolinone | Oxime Intermediate | 91 g (from 74 g of Step 1 product) |
| 4 | 6-cyano-7-methoxy-4-chloroquinoline | 6-cyano-7-methoxy-4-quinolinone | 52 g (from 50 g) |
| 5 (Alternative) | 4-chloro-7-methoxyquinoline-6-carboxamide | 6-cyano-7-methoxy-4-chloroquinoline | 91% |
Synthesis of Key Intermediate 2: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
The second key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is synthesized from 4-amino-3-chlorophenol. The general synthetic approach is outlined below.
Synthetic Workflow
Caption: Synthetic pathway for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.
Experimental Protocol
A detailed one-pot synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea has been described.[5][8]
-
Suspend 4-amino-3-chlorophenol in a suitable organic solvent.
-
Add phenyl chloroformate dropwise at a controlled temperature (e.g., below 10°C).
-
Stir the mixture at an elevated temperature (e.g., 50°C) for several hours until the formation of the phenyl carbamate intermediate is complete, as monitored by TLC.
-
After cooling, add cyclopropylamine to the reaction mixture.
-
Stir at an elevated temperature (e.g., 50°C) for a few hours.
-
Cool the reaction mixture and add 1M H₂SO₄.
-
Separate the aqueous and organic layers. The organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization.
A patent describes a process yielding 91% of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea with a purity of 99.74-99.93% by HPLC.[9]
Final Coupling Reaction: Synthesis of Lenvatinib
The final step in the synthesis of Lenvatinib is the coupling of the two key intermediates.
Reaction Workflow
Caption: Final coupling step to synthesize Lenvatinib.
Experimental Protocol
Several conditions for the coupling reaction have been reported.
Method A: Sodium Methoxide in Chloroform [4][6]
-
Combine 2.36 g of 4-chloro-7-methoxyquinoline-6-carboxamide and 2.3 g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in 20 mL of chloroform.
-
Add 5 mL of a 20% sodium methoxide solution in methanol.
-
Heat the mixture under reflux for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Separate the layers, wash the organic layer until neutral, and dry with anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetone-water to obtain pure Lenvatinib.
Method B: Cesium Carbonate in DMSO [5][8]
-
React 1 equivalent of 4-chloro-7-methoxyquinoline-6-carboxamide with 2 equivalents of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in dimethylsulfoxide (DMSO).
-
Add 2 equivalents of cesium carbonate as the base.
-
Maintain the reaction temperature between 45°C and 55°C (preferably 50°C) for approximately 24 hours.
-
After the reaction, the product is isolated by crystallization.
Quantitative Data Summary
| Method | Base | Solvent | Yield |
| A | Sodium Methoxide | Chloroform | 3.9 g (from 2.36 g of quinoline intermediate) |
| B | Cesium Carbonate | DMSO | 85% (crude) |
Conclusion
The preparation of Lenvatinib hinges on the successful synthesis of its key intermediates. The protocols outlined in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The choice of synthetic route and reaction conditions can be optimized based on laboratory capabilities, available starting materials, and desired purity and yield of the final product. Careful execution of these procedures is essential for the efficient and reproducible synthesis of Lenvatinib for research and development purposes.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Page loading... [guidechem.com]
- 7. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 8. data.epo.org [data.epo.org]
- 9. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
Application Notes & Protocols: Experimental Procedures for the Esterification of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the esterification of various quinoline carboxylic acids. The procedures outlined below cover several common and effective methods, including Fischer-Speier esterification with thionyl chloride, Steglich esterification, and microwave-assisted synthesis. Quantitative data from these procedures are summarized in tables for easy comparison, and a general experimental workflow is provided.
I. Overview of Esterification Methods
The esterification of quinoline carboxylic acids is a fundamental transformation in the synthesis of a wide range of biologically active molecules and functional materials. The choice of esterification method depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the required purity of the final product.
-
Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid generated in situ from thionyl chloride. It is a cost-effective method suitable for a range of quinoline carboxylic acids.[1]
-
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] It is a milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to strong acidic conditions.[2][3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of esterification reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods.[4][5] This technique is aligned with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[6]
II. Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Quinoline-3-Carboxylic Acid using Thionyl Chloride
This protocol describes the synthesis of methyl quinoline-3-carboxylate.
Materials:
-
Quinoline-3-carboxylic acid
-
Methanol (reagent grade)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve quinoline-3-carboxylic acid (3 g, 17.32 mmol) in methanol (30 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.264 mL, 17.32 mmol) dropwise to the stirred solution.
-
Remove the ice bath and heat the reaction mixture to 80°C.
-
Maintain the reaction at 80°C overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the resulting residue by adding a saturated sodium bicarbonate solution until the pH is between 7 and 8, which will precipitate a white solid.
-
Collect the solid by filtration, wash with water, and dry to obtain methyl quinoline-3-carboxylate.
Protocol 2: Steglich Esterification of a Generic Quinoline Carboxylic Acid
This protocol provides a general procedure for the esterification of a quinoline carboxylic acid using DCC and DMAP.
Materials:
-
Quinoline carboxylic acid
-
Alcohol (e.g., ethanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the quinoline carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Esterification of 2-Hydroxyquinoline-4-Carboxylic Acid
This protocol describes the rapid synthesis of the corresponding ethyl ester under microwave irradiation.[4]
Materials:
-
2-Hydroxyquinoline-4-carboxylic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Microwave reactor
-
Teflon-sealed microwave vessel
Procedure:
-
Place 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) in a Teflon-sealed microwave vessel.
-
Add an excess of ethanol to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 6-10 minutes at a suitable temperature (e.g., 100-120°C).
-
After irradiation, allow the vessel to cool to room temperature.
-
The reaction mixture is then poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the ester.
-
The solid product is collected by filtration, washed with water, and dried.
III. Data Presentation
The following tables summarize quantitative data for the esterification of various quinoline carboxylic acids using different methods.
Table 1: Fischer-Speier Esterification of Quinoline Carboxylic Acids
| Quinoline Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Quinoline-3-carboxylic acid | Methanol | SOCl₂ | 80 | 12 | 99 |
| Quinoline-6-carboxylic acid | Methanol | SOCl₂ | 50 | 12 | 98 |
| 2-Phenylquinoline-4-carboxylic acid | Ethanol | TFA | Reflux | 12 | - |
| Generic Carboxylic Acid | Methanol | H₂SO₄ | Reflux | ~48 | - |
Table 2: One-Pot Synthesis of Quinoline-4-Carboxylic Esters from Isatins
| R¹ in Isatin | R² in Enaminone | Alcohol | Yield (%) |
| H | 2-ClC₆H₄ | Methyl | 67 |
| H | 2-ClC₆H₄ | Ethyl | - |
| H | 2-ClC₆H₄ | Propyl | - |
| H | 2-ClC₆H₄ | Butyl | - |
| - | - | CH₂CF₃ | 61-76 |
| - | - | Cyclohexyl | 61-76 |
| - | - | Allyl | 61-76 |
Table 3: Microwave-Assisted Esterification
| Starting Material | Product | Time (min) | Yield (%) |
| 2-Hydroxyquinoline-4-carboxylic acid | Ethyl 2-hydroxyquinoline-4-carboxylate | 6-10 | 99 |
| 2-Methyl-6-bromoquinoline-4-carboxylic acid | Ethyl 2-methyl-6-bromoquinoline-4-carboxylate | - | - |
IV. Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the esterification of quinoline carboxylic acids.
Caption: General workflow for the esterification of quinoline carboxylic acids.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Functionalization of Quinolines Using Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary methods for the functionalization of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] The precise introduction of functional groups onto the quinoline ring is a transformative strategy in modern synthetic chemistry, enabling the exploration of vast chemical space and the enhancement of pharmacological profiles.[3] This document details the application of various organometallic reagents, including those based on rhodium, palladium, iridium, copper, zinc, lithium, and magnesium, for the regioselective functionalization of quinolines. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate methodological comparison.
Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of quinolines.[1][2][4] This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Various transition metals, including rhodium, palladium, iridium, and copper, have been successfully employed to achieve regioselective C-H functionalization at different positions of the quinoline ring.[1][2]
Rhodium-Catalyzed Functionalization
Rhodium catalysts have been extensively used for the C-H functionalization of quinolines, particularly for C-C, C-N, and C-halogen bond formation.[4] The use of quinoline N-oxides as directing groups has enabled highly regioselective functionalization at the C-8 position.[5][6]
Quantitative Data for Rhodium-Catalyzed C-8 Functionalization of Quinoline N-Oxides
| Entry | Quinoline N-Oxide Substrate | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline N-oxide | N-Phenylmaleimide | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10), NaOAc (20) | DCE | RT | 12 | 95 | [3][7] |
| 2 | 2-Methylquinoline N-oxide | N-Phenylmaleimide | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10), NaOAc (20) | DCE | RT | 12 | 92 | [3][7] |
| 3 | Quinoline N-oxide | Ethyl acrylate | --INVALID-LINK--₂ (4) | PivOH (20) | DCE | RT | 12 | 91 | [6] |
| 4 | 6-Methylquinoline N-oxide | Ethyl acrylate | --INVALID-LINK--₂ (4) | PivOH (20) | DCE | RT | 12 | 88 | [6] |
| 5 | Quinoline N-oxide | Phenylacetylene | --INVALID-LINK--₂ (4) | PivOH (20) | DCE | 50 | 24 | 93 | [6] |
| 6 | Quinoline N-oxide | N-Bromosuccinimide | [RhCpCl₂]₂ (5) | AgSbF₆ (20), NaOAc (20) | TFE | 80 | 12 | 94 | [8] |
| 7 | Quinoline N-oxide | N-Fluorobis(phenylsulfonyl)imide | [RhCp*Cl₂]₂ (5) | AgSbF₆ (20) | DCE | 100 | 24 | 82 | [9][10] |
Experimental Protocol: Rh(III)-Catalyzed C-8 Alkylation of Quinoline N-Oxide with Maleimide [3][7]
-
To an oven-dried screw-capped vial, add quinoline N-oxide (0.2 mmol, 1.0 equiv.), N-phenylmaleimide (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
The vial is evacuated and backfilled with argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.
-
Add NaOAc (0.04 mmol, 20 mol%).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is diluted with dichloromethane (CH₂Cl₂) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired C-8 alkylated quinoline N-oxide.
Proposed Catalytic Cycle for Rh(III)-Catalyzed C-8 C-H Activation
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-8 functionalization.
Palladium-Catalyzed Functionalization
Palladium catalysis is a versatile tool for the arylation, alkenylation, and alkylation of quinolines.[11] Both Pd(0) and Pd(II) catalytic systems have been developed, often requiring directing groups or specific oxidants to achieve high regioselectivity and efficiency.
Quantitative Data for Palladium-Catalyzed C-2 Arylation of Quinolines
| Entry | Quinoline Substrate | Arylating Agent | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ (3 equiv), PivOH (6 equiv) | DMF | 130 | 24 | 75 | [12][13] |
| 2 | 4-Methylquinoline | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ (3 equiv), PivOH (6 equiv) | DMF | 130 | 24 | 68 | [12][13] |
| 3 | Quinoline N-oxide | Indole | Pd(OAc)₂ (10) | Ag₂CO₃ (2.3 equiv), Pyridine (4 equiv) | Dioxane | 120 | 24 | 68 | [14] |
Experimental Protocol: Pd(II)-Catalyzed C-2 Arylation of Quinoline [12][13]
-
To a pressure tube, add quinoline (0.5 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (1.5 mmol, 3.0 equiv.), and pivalic acid (PivOH, 3.0 mmol, 6.0 equiv.).
-
Add N,N-dimethylformamide (DMF, 2.0 mL) and benzene (20 mmol, 40 equiv.).
-
The tube is sealed and the reaction mixture is heated at 130 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the 2-arylquinoline.
Iridium-Catalyzed Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronate ester group onto the quinoline scaffold, which can then be further functionalized through Suzuki-Miyaura cross-coupling and other transformations.[2][15] The regioselectivity is often governed by steric factors, with the C-8 position being a common site for borylation.[16]
Quantitative Data for Iridium-Catalyzed C-H Borylation of Quinolines
| Entry | Quinoline Substrate | Borylating Agent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | B₂pin₂ | [Ir(OMe)COD]₂ (1.5) | dtbpy (3) | THF | 80 | 18 | 85 (C-8) | [2] |
| 2 | 2-Methylquinoline | B₂pin₂ | [Ir(OMe)COD]₂ (1.5) | dtbpy (3) | THF | 80 | 18 | 82 (C-8) | [2] |
| 3 | 4-Quinolone | B₂pin₂ | [Ir(OMe)COD]₂ (1) | Si-SMAP (2) | Cyclooctane | 100 | 24 | 88 (C-8) | [17][18] |
| 4 | 8-Arylquinoline | B₂pin₂ | [Ir(OMe)COD]₂ (1.5) | 2-phenylpyridine deriv. (3) | Octane | 100 | 12 | 92 (C-5) | [19] |
Experimental Protocol: Iridium-Catalyzed C-8 Borylation of Quinoline [2]
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with quinoline (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv.), [Ir(OMe)COD]₂ (0.015 mmol, 1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.03 mmol, 3 mol%).
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous tetrahydrofuran (THF, 2.5 mL) is added via syringe.
-
The reaction mixture is heated at 80 °C for 18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 8-borylated quinoline.
Copper-Catalyzed Functionalization
Copper catalysts offer a cost-effective and environmentally friendly alternative for the C-H functionalization of quinolines, particularly for amination and sulfoximination reactions of quinoline N-oxides at the C-2 position.[14][20][21]
Quantitative Data for Copper-Catalyzed C-2 Amination of Quinoline N-Oxides
| Entry | Quinoline N-Oxide Substrate | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline N-oxide | Morpholine | CuBr (10) | Toluene | 100 | 24 | 92 | [20][21] |
| 2 | 6-Chloroquinoline N-oxide | Piperidine | CuBr (10) | Toluene | 100 | 24 | 85 | [20][21] |
| 3 | Quinoline N-oxide | o-Alkynylaniline | Cu(OAc)₂ (10), 2,2'-bipyridine (20) | Dioxane | 110 | 12 | 89 | [4] |
| 4 | Quinoline N-oxide | O-Benzoyl hydroxylamine | Cu(OAc)₂ (10) | DCE | 80 | 12 | 85 | [22] |
Experimental Protocol: Copper-Catalyzed C-2 Amination of Quinoline N-Oxide [20][21]
-
A mixture of quinoline N-oxide (0.5 mmol, 1.0 equiv.), the secondary amine (1.0 mmol, 2.0 equiv.), and CuBr (0.05 mmol, 10 mol%) in toluene (2.0 mL) is placed in a sealed tube.
-
The reaction is stirred at 100 °C for 24 hours.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered, and the filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 2-aminoquinoline.
Functionalization via Other Organometallic Reagents
Besides transition metal-catalyzed C-H activation, classical organometallic reagents such as organolithium, Grignard, and organozinc reagents are widely used for the functionalization of quinolines, typically through nucleophilic addition or metal-halogen exchange followed by reaction with an electrophile.
Organolithium Reagents
Organolithium reagents are highly reactive nucleophiles that readily add to the C-2 position of the quinoline ring.[8] The resulting dihydroquinoline intermediate can be rearomatized to afford the C-2 substituted quinoline.
Experimental Protocol: Nucleophilic Addition of n-Butyllithium to Quinoline
-
A solution of quinoline (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by chromatography to yield the 2-butyl-1,2-dihydroquinoline, which can be oxidized to 2-butylquinoline.
Grignard Reagents
Grignard reagents behave similarly to organolithium reagents, adding to the C-2 position of quinolines and quinolinium salts.[23] The reaction conditions are generally mild, and a wide range of Grignard reagents can be employed.
Experimental Protocol: Addition of Phenylmagnesium Bromide to Quinoline
-
To a solution of quinoline (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under argon, a solution of phenylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) is added dropwise.
-
The mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.
-
The resulting 2-phenyl-1,2-dihydroquinoline can be oxidized to 2-phenylquinoline.
Organozinc Reagents
Organozinc reagents are valued for their high functional group tolerance.[6][24] They can be prepared by direct insertion of zinc into organic halides and subsequently used in cross-coupling reactions with functionalized quinolines, or they can be generated in situ for additions.
Quantitative Data for Nickel-Catalyzed C-2 Arylation of Quinoline with Organozinc Reagents
| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenylzinc | Ni(cod)₂ (5.2) | PCy₃ (10) | Toluene | 100 | 16 | 85 | [14] |
| 2 | (4-Methoxyphenyl)zinc bromide | Ni(cod)₂ (5.2) | PCy₃ (10) | Toluene | 100 | 16 | 99 | [14] |
| 3 | (4-Chlorophenyl)zinc bromide | Ni(cod)₂ (5.2) | PCy₃ (10) | Toluene | 100 | 16 | 75 | [14] |
Experimental Protocol: Preparation of an Arylzinc Reagent and its Application [24]
-
Preparation of Arylzinc Iodide: To a flask containing zinc dust (1.5 equiv.) and LiCl (1.5 equiv.) under argon, add a solution of the aryl iodide (1.0 equiv.) in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed (as monitored by GC).
-
Cross-Coupling: To a separate flask containing a haloquinoline (e.g., 2-bromoquinoline, 1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in THF, add the freshly prepared arylzinc iodide solution via cannula. Heat the reaction mixture to reflux until the starting material is consumed. After workup and purification, the corresponding arylquinoline is obtained.
Experimental and Logical Workflow Diagrams
General Workflow for Transition Metal-Catalyzed C-H Functionalization
Caption: General experimental workflow for C-H functionalization of quinolines.
Logical Relationship of Reagent Choice and Functionalization Site
Caption: Influence of reagents and conditions on the site of functionalization.
References
- 1. Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes - Google 도서 [books.google.co.kr]
- 6. organicreactions.org [organicreactions.org]
- 7. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Rh(III)-Catalyzed C(8)âH Activation of Quinoline NâOxides: Regioselective CâBr and CâN Bond Formation - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Site-selective C-H borylation of quinolines at the C8 position catalyzed by a silica-supported phosphane-iridium system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Copper(ii)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
Application Note: Derivatization of Methyl 4-chloroquinoline-7-carboxylate for High-Throughput Biological Screening
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Methyl 4-chloroquinoline-7-carboxylate is a versatile starting material for generating diverse chemical libraries. The electron-withdrawing nature of the nitrogen atom and the carboxylate group activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SNAr). Additionally, the ester at the C7 position provides a secondary point for modification. This application note outlines synthetic protocols for the derivatization of this compound and subsequent biological screening methodologies to identify novel bioactive compounds.
Core Derivatization Strategies Two primary strategies can be employed to generate a diverse library of compounds from the starting material: nucleophilic substitution at the C4 position and modification of the C7 ester. These approaches can be used sequentially to create a wide array of structurally distinct molecules.
Figure 1: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the synthesis of 4-aminoquinoline derivatives by reacting the starting material with various primary or secondary amines.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) (10 mL).
-
Reagent Addition: Add the desired amine (1.2-2.0 mmol). For less reactive amines, a base such as triethylamine or diisopropylethylamine (1.5 mmol) can be added to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is taken up in a solvent like dichloromethane or ethyl acetate and washed sequentially with 5% aqueous NaHCO3 solution, water, and brine.[4] The organic layer is then dried over anhydrous MgSO4, filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis of C7-Methyl Ester to Carboxylic Acid
This protocol covers the conversion of the methyl ester to the corresponding carboxylic acid, which can then be used in amide coupling reactions.
-
Reaction Setup: Suspend the this compound derivative (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).
-
Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 mmol).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50 °C for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl. The carboxylic acid product will typically precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 3: Amide Coupling of the C7-Carboxylic Acid
This procedure details the formation of amides from the carboxylic acid intermediate generated in Protocol 2.
-
Activation: Dissolve the quinoline-7-carboxylic acid (1.0 mmol) in a dry, aprotic solvent like DMF or dichloromethane (15 mL). Add a coupling agent such as HATU (1.1 mmol) or EDC (1.2 mmol) along with an amine base like diisopropylethylamine (2.0 mmol). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 mmol) to the activated mixture.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 6-24 hours. Monitor completion by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate or dichloromethane. Wash the organic layer with saturated aqueous NaHCO3, water, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify the crude amide product by column chromatography.
Protocol 4: In Vitro Cytotoxicity Screening (SRB Assay)
This protocol provides a method for evaluating the antiproliferative activity of the synthesized derivatives against human cancer cell lines.[4]
-
Cell Plating: Inoculate 5,000–10,000 cells per well in 100 μL of RPMI 1640 medium (containing 10% fetal bovine serum) into 96-well microtiter plates. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.[4]
-
Compound Addition: Prepare stock solutions of the test compounds in DMSO. Add various concentrations of the compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 150 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 60 minutes at 4 °C.
-
Staining: Wash the plates five times with tap water and allow them to air dry. Add 70 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 15 minutes at room temperature.
-
Destaining and Measurement: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
Data Analysis: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Data Presentation: Biological Activity
The derivatized compounds can be screened against a panel of cancer cell lines to determine their antiproliferative potential. The results are typically summarized by their GI50 or IC50 values.
| Compound ID | R Group at C4 | Cell Line | GI50 (μM) | Reference |
| CQ | (See Ref) | MDA-MB-468 | 44.86 | [4] |
| 5 | -NH(CH2)2N(CH3)2 | MDA-MB-468 | 8.73 | [4] |
| 6 | -NH(CH2)2N(CH3)2 (7-Fluoro) | MDA-MB-468 | 11.47 | [4] |
| 7 | -NH(CH2)2N(CH3)2 (7-CF3) | MDA-MB-468 | 12.85 | [4] |
| 8b | (See Ref) | MCF-7 | 35.0 | [6] |
| 8b | (See Ref) | HCT-116 | 40.0 | [6] |
| 8f | (See Ref) | MCF-7 | 35.0 | [6] |
| 8f | (See Ref) | HCT-116 | 30.0 | [6] |
Table 1: Representative cytotoxic activity of 4-amino-7-substituted-quinoline derivatives against various human cancer cell lines. Lower GI50/IC50 values indicate higher potency.
Visualization of Workflows and Pathways
Figure 2: A typical workflow for biological screening, from the compound library to lead identification.
Figure 3: A simplified diagram of the PI3K/AKT signaling pathway. Some quinolone derivatives may exert their anticancer effects by inhibiting key kinases like PI3K, ultimately promoting apoptosis.[6]
References
- 1. One moment, please... [jddtonline.info]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloroquinoline-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-chloroquinoline-7-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method involves a two-step process. The first step is the synthesis of the precursor, Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate, often achieved through a Gould-Jacobs reaction. The second step is the chlorination of the 4-oxo position to yield the final product.
Q2: What is a typical yield for the synthesis of this compound?
A2: With an optimized protocol, a yield of approximately 86% can be achieved for the chlorination step from Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate.[1] The overall yield will also depend on the efficiency of the initial synthesis of the quinolone precursor.
Q3: What are the key reaction parameters to control for a high yield?
A3: For the chlorination step, crucial parameters include the choice of chlorinating agent (e.g., phosphorus trichloride), the solvent (e.g., diisopropylethylamine), and the reaction temperature and time.[1] In the Gould-Jacobs cyclization for the precursor, temperature and reaction time are critical to ensure complete intramolecular cyclization and minimize degradation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the cyclization and chlorination reactions. This allows for the visualization of the consumption of starting materials and the formation of the product.
Q5: What are some common side products that can form during the synthesis?
A5: In the synthesis of quinolines, potential side products can include incompletely cyclized intermediates. During chlorination, side reactions may lead to the formation of undesired chlorinated species if the reaction conditions are not carefully controlled. In reactions involving anilines, the formation of quaternary ammonium salts can also be a possibility.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Gould-Jacobs Cyclization | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Degradation of the product at high temperatures. | Optimize the temperature and reaction time. A thorough time-temperature study may be necessary to find the optimal balance between reaction completion and product degradation. | |
| Low Yield in Chlorination Step | Incomplete chlorination. | Ensure the chlorinating agent is fresh and used in a sufficient molar excess. Optimize the reaction temperature and time as per the established protocol. |
| Hydrolysis of the chloroquinoline product. | Work-up the reaction under anhydrous conditions as much as possible until the product is isolated. Ensure solvents are dry. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions due to incorrect temperature or stoichiometry. | Carefully control the reaction temperature. Ensure the correct stoichiometry of reactants and reagents. |
| Impure starting materials. | Purify the starting materials before use. For instance, impurities in aniline derivatives can lead to multiple side products. | |
| Difficulty in Product Purification/Isolation | Product is an oil or does not crystallize easily. | Try different solvent systems for crystallization. Column chromatography is a reliable method for purifying the product if crystallization is challenging. |
| Co-elution of impurities during chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. Using a different stationary phase could also be an option. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate (Precursor)
This protocol is a general representation of the Gould-Jacobs reaction for synthesizing the quinolone precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-amino-4-(methoxycarbonyl)benzoate and diethyl ethoxymethylenemalonate.
-
Cyclization: Heat the mixture at an elevated temperature (typically in a high-boiling solvent like Dowtherm A or under solvent-free conditions) to facilitate the intramolecular cyclization. The optimal temperature and time should be determined experimentally, often ranging from 200-250°C.
-
Work-up: After cooling, the reaction mixture is often triturated with a suitable solvent (e.g., diethyl ether or hexane) to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
This high-yield protocol is adapted from a patented procedure.[1]
-
Reaction Setup: Suspend Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate (1 equivalent) in diisopropylethylamine (approximately 10 volumes).
-
Chlorination: Add phosphorus trichloride (approximately 2.3 volumes) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at 120°C for 30 minutes. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the reaction mixture in an ice bath and carefully add water to quench the reaction.
-
Work-up: Neutralize the aqueous layer with an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The residue can be purified by column chromatography using an acetone-chloroform system to afford the final product.
Quantitative Data
Table 1: Reaction Conditions for High-Yield Synthesis of this compound [1]
| Parameter | Value |
| Starting Material | Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate |
| Chlorinating Agent | Phosphorus trichloride |
| Solvent | Diisopropylethylamine |
| Temperature | 120°C |
| Reaction Time | 30 minutes |
| Reported Yield | 86% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Optimizing reaction conditions for 4-chloroquinoline synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloroquinoline.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-chloroquinoline, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 4-Chloroquinoline
Question: My 4-chloroquinoline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in 4-chloroquinoline synthesis can stem from several factors, primarily related to the specific synthetic route employed. The most common methods are the Combes and the Conrad-Limpach-Knorr syntheses, followed by a chlorination step.
Potential Causes & Solutions:
-
Incomplete Cyclization (Combes & Conrad-Limpach-Knorr): The acid-catalyzed ring closure is a critical step.
-
Insufficient Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is used.[1] A mixture of PPA and an alcohol to form a polyphosphoric ester (PPE) can be more effective as a dehydrating agent than sulfuric acid alone.[1]
-
Inadequate Temperature: The cyclization step often requires high temperatures. For the Conrad-Limpach synthesis, heating the Schiff base intermediate to approximately 250°C is necessary for the ring closure to occur.[2]
-
-
Suboptimal Solvent Choice: The reaction solvent can significantly impact the yield. In the Conrad-Limpach synthesis, using an inert, high-boiling solvent like mineral oil can increase yields significantly compared to running the reaction neat.[2][3]
-
Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. For instance, in the Combes synthesis, the regioselectivity of the cyclization can be an issue, leading to a mixture of isomers.[1]
-
Inefficient Chlorination: The conversion of the 4-hydroxyquinoline intermediate to 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃) can be incomplete.
-
Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).
-
The removal of excess POCl₃ after the reaction is crucial and is often done by carefully pouring the reaction mixture onto crushed ice.
-
Issue 2: Formation of Unwanted Side Products
Question: I am observing significant side product formation in my reaction mixture. How can I minimize this?
Answer: The formation of side products is a common challenge. The nature of these byproducts depends on the synthetic route and reaction conditions.
Potential Side Products & Mitigation Strategies:
-
Isomer Formation (Combes Synthesis): The reaction of an unsymmetrical β-diketone with an aniline can lead to the formation of regioisomers. The steric effects of the substituents on both the aniline and the diketone play a significant role.[1]
-
Tertiary Amine Formation (in subsequent reactions): When reacting 4-chloroquinoline with amines to produce 4-aminoquinoline derivatives, over-alkylation can lead to the formation of tertiary amines as side products, which can be difficult to separate from the desired secondary amine.[4]
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants. Using a large excess of the primary amine can sometimes minimize the formation of the tertiary amine.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final 4-chloroquinoline product. What are the recommended purification methods?
Answer: Purification of 4-chloroquinoline can be challenging due to the presence of starting materials, side products, and catalyst residues.
Recommended Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating 4-chloroquinoline from impurities. A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) is commonly used.[5]
-
Recrystallization: This technique can be used to obtain highly pure 4-chloroquinoline. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is a solvent that has been used for the recrystallization of a 4-chloroquinoline derivative.[6]
-
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with a sodium bicarbonate solution, water, and brine.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-chloroquinoline?
A1: The most established methods involve the initial synthesis of a 4-hydroxyquinoline intermediate followed by chlorination. The key syntheses for the quinoline core are:
-
Combes Quinoline Synthesis: This involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst.[1][8]
-
Conrad-Limpach-Knorr Synthesis: This method uses the reaction of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[2][9][10][11]
The resulting 4-hydroxyquinoline is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 4-chloroquinoline.[12][13]
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: To optimize the yield of 4-chloroquinoline, careful control of the following parameters is crucial:
-
Temperature: High temperatures are often required for the cyclization step in both the Combes and Conrad-Limpach syntheses.[2]
-
Catalyst: The choice and concentration of the acid catalyst are critical for the cyclization reaction. Polyphosphoric acid (PPA) or a mixture of PPA and alcohol (PPE) can be more efficient than sulfuric acid.[1]
-
Solvent: The use of high-boiling, inert solvents can significantly improve yields in the Conrad-Limpach synthesis.[2][3]
-
Reaction Time: Monitoring the reaction progress using TLC is essential to ensure the reaction goes to completion without excessive side product formation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
Q4: What safety precautions should be taken during the synthesis of 4-chloroquinoline?
A4: The synthesis of 4-chloroquinoline involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, especially when working with phosphorus oxychloride and strong acids.
-
Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care. Strong acids like sulfuric acid and polyphosphoric acid are also highly corrosive.
Data Presentation
Table 1: Comparison of Solvents for the Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative [3]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 55 |
| Ethyl Benzoate | 212 | 62 |
| Propyl Benzoate | 231 | 68 |
| Butyl Benzoate | 250 | 75 |
| 1,2,4-Trichlorobenzene | 214 | 78 |
| 2-Nitrotoluene | 222 | 81 |
| 2,6-di-tert-butylphenol | 253 | 72 |
Table 2: Yields of Nitro-4-chloroquinoline Isomers from Direct Nitration [5]
| Product | Yield (%) |
| 8-nitro-4-chloroquinoline | 50.0 |
| 5-nitro-4-chloroquinoline | 28.1 |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline [6]
-
Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid:
-
To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25°C with stirring while bubbling nitrogen through the mixture.
-
Add 0.5 g of hydroquinone in the dark.
-
Heat the mixture to 75°C over one hour and maintain at this temperature for 32 hours.
-
Cool the mixture to 65-70°C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.
-
Reflux the mixture for 10 minutes, then slowly cool to 2-4°C and hold for one hour.
-
Filter the resulting precipitate, wash with cyclohexane, and dry to obtain the product.
-
-
Step B: Synthesis of 4-chloro-8-trifluoromethyl-quinoline:
-
To 75 ml of phosphorus oxychloride, add 13.75 g of monosublimated iodine at 0-5°C.
-
Heat the mixture over 30 minutes to 93-95°C and hold at this temperature for about 30 minutes.
-
Add 50 g of the product from Step A in fractions over 6 minutes to the mixture and hold at 93-95°C for 30 minutes.
-
After cooling to 70±5°C, add the mixture over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45°C.
-
Cool the mixture over 30 minutes to 15-20°C to obtain a gummy suspension.
-
Vacuum filter, wash, and dry the product.
-
Crystallize the product from methanol to obtain 4-chloro-8-trifluoromethyl-quinoline.
-
Protocol 2: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [7]
-
A mixture of 7-substituted-4-chloro-quinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.
-
The reaction is maintained at this temperature for 6–8 hours with continuous stirring.
-
The reaction mixture is cooled to room temperature and taken up in dichloromethane.
-
The organic layer is washed with 5% aqueous NaHCO₃, followed by washing with water and then with brine.
-
The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.
-
The residue is then purified, for example by column chromatography.
Visualizations
Caption: General experimental workflow for 4-chloroquinoline synthesis.
Caption: Troubleshooting logic for low yield in 4-chloroquinoline synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. scribd.com [scribd.com]
- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]
Technical Support Center: Purification of Crude Methyl 4-chloroquinoline-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-chloroquinoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from closely related impurities, while recrystallization is effective for removing smaller amounts of impurities and achieving high crystalline purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities may include unreacted starting materials, such as Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate, residual chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) and their byproducts, and side-reaction products. The exact impurity profile will depend on the specific synthetic route employed.
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice of purification technique depends on the impurity profile and the desired final purity. If your crude product is a complex mixture with multiple components, column chromatography is the preferred initial step. For material that is already relatively pure and needs a final polishing step to achieve high crystallinity and remove minor impurities, recrystallization is a suitable and often more scalable option.
Troubleshooting Guides
Column Chromatography
Issue 1: The product is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough to move the compound along the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. An acetone-chloroform system has also been reported to be effective.[1]
Issue 2: Poor separation of the product from an impurity.
-
Possible Cause 1: The chosen solvent system has a similar affinity for both your product and the impurity.
-
Solution 1: Screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (a larger ΔRf). Consider trying solvent systems with different selectivities, such as substituting ethyl acetate with acetone or dichloromethane.
-
Possible Cause 2: The column was not packed or loaded correctly, leading to band broadening.
-
Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Load the crude product in a minimal amount of solvent to create a narrow starting band.
Issue 3: The product appears to be decomposing on the column.
-
Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine, mixed into the eluent (e.g., 0.1-1% v/v). This can help neutralize acidic sites on the silica surface.
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For related chloroquinolines, ethanol or a mixture of methylene chloride and hexane have been used.[2]
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too rapidly above its melting point.
-
Solution 1: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Placing the flask in a warm bath that is allowed to cool to room temperature can promote slower crystal growth.
-
Possible Cause 2: The presence of significant impurities can depress the melting point and inhibit crystallization.
-
Solution 2: If oiling out persists, it may be necessary to first purify the crude material by column chromatography to remove the bulk of the impurities and then perform a final recrystallization.
Issue 3: No crystals form upon cooling, even after a long period.
-
Possible Cause: The solution is not saturated, or it is supersaturated and requires nucleation to begin crystallization.
-
Solution 1: If the solution is not saturated, reduce the volume of the solvent by gentle heating or under reduced pressure and then allow it to cool again.
-
Solution 2: To induce crystallization in a supersaturated solution, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of previously purified this compound if available.
Issue 4: The final product yield is very low.
-
Possible Cause 1: Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtering the crystals, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.
-
Possible Cause 2: The crystals were washed with a solvent at room temperature, which redissolved some of the product.
-
Solution 2: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.
Quantitative Data Summary
| Purification Method | Solvent System | Reported Yield | Purity | Reference |
| Column Chromatography | Acetone-Chloroform | 86% | Not Specified | [1] |
| Column Chromatography | Hexanes/Ethyl Acetate (9:1) | Not Specified for target compound | Not Specified | [3] |
| Recrystallization | Ethanol or Methylene Chloride/Hexane | Not Specified for target compound | >95% for related compounds | [2] |
| Recrystallization | Dehydrated Alcohol | 86-90% for related compounds | 99.1-99.5% | [4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing polarity) to determine the optimal eluent for separation. An acetone-chloroform mixture has been shown to be effective.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials. Monitor the elution of the product by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for common purification issues.
References
Troubleshooting low reactivity in nucleophilic substitution of chloroquinolines.
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions of chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing these critical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction on a chloroquinoline showing low reactivity?
Low reactivity in nucleophilic aromatic substitution (SNAr) of chloroquinolines can stem from several factors:
-
Position of the Chlorine Atom: The reactivity of the C-Cl bond is highly dependent on its position on the quinoline ring. The electron-withdrawing effect of the ring nitrogen activates the C4 and C2 positions, making them more susceptible to nucleophilic attack. Chloroquinolines with the chlorine at other positions (e.g., C6, C7) are generally less reactive.
-
Electronic Effects of Other Substituents: The presence of electron-withdrawing groups on the quinoline ring can enhance the rate of nucleophilic substitution, while electron-donating groups can decrease it.
-
Nucleophile Strength: Weak nucleophiles will react sluggishly. The strength of the nucleophile is a critical factor in the success of the reaction.
-
Reaction Conditions: Inadequate temperature, inappropriate solvent, or the absence of a necessary catalyst can all lead to poor reactivity. Many of these reactions require high temperatures (often >120°C) to proceed at a reasonable rate[1].
Q2: I'm trying to substitute the chlorine at the 4-position of a quinoline ring with an amine, but the yield is very low. What can I do?
Low yields in the amination of 4-chloroquinolines are a common issue. Here are several troubleshooting steps:
-
Increase the Temperature: These reactions often require significant thermal energy. If you are running the reaction at a moderate temperature, consider increasing it. Microwave-assisted synthesis can also be effective, often leading to higher yields in shorter reaction times[1].
-
Change the Solvent: The choice of solvent can have a significant impact on reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for SNAr reactions[1][2].
-
Use a Catalyst:
-
Base Catalysis: For amine nucleophiles, the use of a base like K2CO3 or triethylamine can be beneficial[2]. For less nucleophilic anilines, a stronger base such as sodium hydroxide may be necessary[1].
-
Acid Catalysis: In some cases, acid catalysis can enhance the reactivity of the chloroquinoline by protonating the ring nitrogen, which increases its electron-withdrawing effect[3].
-
Palladium Catalysis (Buchwald-Hartwig Amination): If traditional SNAr conditions fail, consider a palladium-catalyzed Buchwald-Hartwig amination. This method is often more efficient, especially for less reactive chloroquinolines or challenging amine nucleophiles[4][5].
-
Q3: What are some common side reactions, and how can I minimize them?
A common side reaction, particularly when using primary amines, is the formation of di-substituted products where the amine reacts with two molecules of the chloroquinoline. To minimize this, you can:
-
Use a large excess of the amine nucleophile: This will increase the probability that the chloroquinoline will react with the intended primary amine rather than the mono-substituted product.
-
Control the stoichiometry carefully: In some cases, particularly in reductive amination procedures following a substitution, precise control of the stoichiometry is crucial to avoid the formation of tertiary amines[6].
Another potential side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can be more prevalent under certain catalytic conditions. Optimizing the catalyst system and reaction conditions in a Buchwald-Hartwig amination can help to minimize this side reaction[7].
Troubleshooting Guides
Guide 1: Low Yield in SNAr of 4-Chloroquinoline with a Primary Amine
This guide provides a systematic approach to troubleshooting low yields in the nucleophilic aromatic substitution of 4-chloroquinoline with a primary amine.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Aminoquinolines
| Chloroquinoline Substrate | Amine Nucleophile | Conditions | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Various primary and secondary alkylamines | DMSO, 140-180°C, 20-30 min (Microwave) | 80-95 | [1] |
| 4-Chloroquinoline | Alkylamine | Alcohol or DMF, >120°C, >24h | Moderate to Good | [1] |
| 4,7-Dichloroquinoline | 1,3-Diaminopropane | Neat, reflux, 2h | 83 | [6] |
| 4,7-Dichloroquinoline | Various N-benzylamines | NMP, K2CO3, Et3N | 50-56 | [2] |
| 4,7-Dichloroquinoline | Diaminoalkanes | Not specified | Good | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Benzyl-4-aminoquinolines
This protocol is adapted from the synthesis of N-benzyl-4-aminoquinolines as described in the literature[2].
Materials:
-
Appropriate N-benzylamine derivative
-
4,7-Dichloroquinoline
-
N-methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K2CO3)
-
Triethylamine (Et3N)
Procedure:
-
To a solution of the N-benzylamine derivative in NMP, add K2CO3 and triethylamine.
-
Add 4,7-dichloroquinoline to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The specific temperature and reaction time will depend on the reactivity of the amine and should be optimized.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-aminoquinoline.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
The following is a general protocol for the Buchwald-Hartwig amination, based on procedures for the selective amination of haloquinolines[4][5].
Materials:
-
6-Bromo-2-chloroquinoline
-
Amine nucleophile
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the 6-bromo-2-chloroquinoline and the amine nucleophile.
-
Add the anhydrous solvent and seal the vessel.
-
Remove the vessel from the glovebox and heat the reaction mixture to the desired temperature with stirring. Optimization of the temperature is crucial for selectivity and yield.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired aminoquinoline product.
Mandatory Visualizations
Electronic Effects on Chloroquinoline Reactivity
The reactivity of chloroquinolines in SNAr is governed by the electronic properties of the quinoline ring system. The nitrogen atom acts as an electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.
General Experimental Workflow for Optimizing Nucleophilic Substitution
This workflow outlines a logical progression for optimizing a nucleophilic substitution reaction on a chloroquinoline substrate.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Quinoline Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of quinoline synthesis reactions.
Thin-Layer Chromatography (TLC) Monitoring
Thin-layer chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for the visualization of the consumption of starting materials and the formation of the product.
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to determine if my quinoline synthesis reaction is complete?
A1: A reaction is generally considered complete by TLC when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane.[2] You should see a new spot that represents your quinoline product.
Q2: What is a suitable mobile phase (eluent) for TLC analysis of quinoline synthesis?
A2: The choice of eluent depends on the polarity of your specific reactants and quinoline product. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). You may need to experiment with different ratios to achieve good separation (Rf values ideally between 0.2 and 0.8).
Q3: How can I visualize the spots on my TLC plate?
A3: Many quinoline derivatives are UV-active due to their aromatic nature and can be visualized under a UV lamp (typically at 254 nm). If the compounds are not UV-active, you can use staining agents like iodine vapor or a potassium permanganate solution.
Troubleshooting Guide
Q: My spots are streaking on the TLC plate. What could be the cause?
A: Streaking can be caused by several factors:
-
Sample Overload: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting it on the plate.
-
Inappropriate Solvent System: The chosen eluent may be too polar for your sample, causing the compounds to move up the plate without proper separation. Try a less polar solvent system.
-
Acidic or Basic Compounds: If your quinoline or starting materials are acidic or basic, they can interact with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can resolve this.
Q: I don't see any spots on my TLC plate after development and visualization.
A: This could be due to:
-
Insufficient Concentration: The concentration of your compounds might be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry in between applications.
-
Non-UV Active Compounds: If you are only using a UV lamp for visualization, your compounds may not be UV-active. Try using a chemical stain.
-
Evaporation: Your compound of interest might be volatile and could have evaporated from the plate.
Experimental Protocol: TLC Monitoring
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your starting material(s), a co-spot, and the reaction mixture.
-
Spot the Plate:
-
Dissolve a small amount of your starting material(s) in a suitable solvent.
-
Use a capillary tube to spot the starting material(s) on their designated mark.
-
On the co-spot mark, spot both the starting material and the reaction mixture.
-
Spot the reaction mixture on its mark.[2]
-
-
Develop the Plate: Place a small amount of your chosen eluent into a developing chamber and allow it to become saturated with solvent vapor. Place the TLC plate in the chamber, ensuring the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp or by using a chemical stain. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.
Data Presentation: TLC Analysis Summary
| Lane | Description | Expected Observation for a Complete Reaction |
| 1 | Starting Material (e.g., Aniline derivative) | A single spot at a specific Rf value. |
| 2 | Co-spot (Starting Material + Reaction Mixture) | The product spot should be clearly separated from any remaining starting material. In a complete reaction, only the product spot will be visible. |
| 3 | Reaction Mixture | Disappearance of the starting material spot and the appearance of a new spot (the quinoline product) with a different Rf value. |
Visualization: TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates components of a mixture and provides information about their molecular weight and fragmentation pattern, allowing for both qualitative and quantitative analysis of a quinoline synthesis reaction.[3]
Frequently Asked Questions (FAQs)
Q1: Why should I use GC-MS to monitor my reaction?
A1: GC-MS is highly sensitive and can detect trace amounts of starting materials, products, and byproducts. It provides retention times for quantification and mass spectra for structural confirmation.[4]
Q2: Can I inject my reaction mixture directly into the GC-MS?
A2: It is generally not recommended. You should first quench the reaction and then perform a work-up (e.g., an extraction) to remove non-volatile components like catalysts or salts that could damage the GC column. The sample should then be diluted in a suitable volatile solvent.
Q3: How do I identify the peaks in my chromatogram?
A3: You can identify peaks by comparing their retention times to those of authentic standards of your starting materials and expected product. The mass spectrum of each peak provides a fragmentation pattern that can be compared to a library (e.g., NIST) or the known spectrum of your target quinoline. The molecular ion peak (M+) is particularly important for identification.[5]
Troubleshooting Guide
Q: I am seeing broad peaks in my chromatogram. What is the issue?
A: Peak broadening can be due to:
-
Column Degradation: The GC column may be contaminated or degraded. Try baking the column at a high temperature or trimming the first few centimeters.
-
Injection Problems: A slow injection speed or a contaminated injector liner can cause broadening. Ensure your injection is rapid and clean the injector port.
-
High Concentration: Injecting a sample that is too concentrated can overload the column. Dilute your sample further.
Q: My quinoline product is not showing up in the chromatogram.
A: This could be because:
-
Non-volatile Product: Your product may not be volatile enough to pass through the GC column. You might need to derivatize it to increase its volatility or use a different analytical technique like HPLC.
-
Thermal Decomposition: The temperature of the injector or column might be too high, causing your product to decompose. Try lowering the temperatures.
-
Incorrect Column: The stationary phase of your GC column may not be suitable for separating your compounds. A column with a different polarity might be needed.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding it to a suitable solvent or aqueous solution.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate and water) to isolate the organic components.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.
-
Dissolve the residue in a known volume of a volatile solvent (e.g., toluene or dichloromethane) for GC-MS analysis.[4]
-
-
Instrument Setup:
-
Set the appropriate GC parameters: injector temperature, oven temperature program (a ramp from a low to a high temperature is common), and column type (a standard non-polar column like a DB-5 is often a good starting point).
-
Set the MS parameters: ionization mode (typically Electron Ionization - EI), and mass range to scan (e.g., 50-500 m/z).
-
-
Analysis:
-
Inject a small volume (typically 1 µL) of your prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Processing:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for each peak to identify the compounds.
-
Calculate the relative peak areas to determine the approximate ratio of product to starting material.
-
Data Presentation: GC-MS Data Summary
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Area (%) |
| 4.5 | Starting Material A | [List characteristic fragments] | 5 |
| 6.2 | Starting Material B | [List characteristic fragments] | 2 |
| 8.9 | Quinoline Product | 129 (M+), 102, 76 | 90 |
| 9.5 | Byproduct | [List characteristic fragments] | 3 |
Note: The characteristic ion peaks for quinoline itself are m/z 129, 102, 123, and 51.[4]
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of a reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
Frequently Asked Questions (FAQs)
Q1: When is HPLC a better choice than GC-MS for monitoring my quinoline synthesis?
A1: HPLC is preferred when your quinoline product or starting materials have low volatility, are thermally unstable, or are highly polar. It is also an excellent method for accurate quantification.
Q2: What type of HPLC column and mobile phase should I use?
A2: Reverse-phase (RP) HPLC is the most common mode for analyzing quinoline derivatives. A C18 column is a standard choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or phosphoric acid to improve peak shape.[6][7]
Q3: What kind of detector is suitable for quinoline analysis?
A3: A Diode-Array Detector (DAD) or a UV-Vis detector is ideal, as the aromatic quinoline core absorbs UV light. A DAD has the advantage of providing a UV spectrum for each peak, which aids in identification.[8]
Troubleshooting Guide
Q: My peaks are split or show tailing. How can I fix this?
A:
-
Column Issues: The column frit may be partially blocked, or the column bed may have settled. Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Mobile Phase pH: If your analyte can exist in both ionized and non-ionized forms, this can lead to peak tailing. Adjusting the pH of the mobile phase with a buffer or acid can ensure the analyte is in a single form.
-
Co-elution: A split peak might indicate the presence of two compounds that are not fully resolved. Adjusting the mobile phase composition or gradient can improve separation.
Q: The pressure on my HPLC system is too high.
A: High backpressure is usually caused by a blockage. Check the following in order:
-
Guard Column/Filters: The guard column or in-line filters may be clogged. Try replacing them.
-
Column: The column itself may be blocked. Disconnect it and check the system pressure without the column. If the pressure is normal, the column is the issue.
-
Tubing: A blockage could be present in the system tubing.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Take a precise volume of the reaction mixture and dilute it with the mobile phase to a known final volume.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
-
-
Instrument Setup:
-
Equilibrate the HPLC system and C18 column with your chosen mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[6]
-
Set the flow rate (e.g., 1.0 mL/min) and the detector wavelength to the λmax of your quinoline product.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of your prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Data Processing:
-
Identify peaks based on retention times compared to standards.
-
Integrate the peak areas. For quantitative analysis, you can use a calibration curve generated from standards of known concentrations.
-
Data Presentation: HPLC Analysis Summary
| Retention Time (min) | Compound Identity | Peak Area | Concentration (mg/mL) |
| 3.1 | Starting Material | 15,200 | 0.08 |
| 5.8 | Quinoline Product | 850,500 | 4.25 |
| 7.2 | Byproduct | 8,900 | N/A |
Visualization: HPLC Logical Diagram
Caption: Logical components of an HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.[9] For reaction monitoring, 1H NMR is particularly useful as it can provide a clear picture of the conversion of starting materials to products by observing changes in the chemical shifts and integrals of specific protons.
Frequently Asked Questions (FAQs)
Q1: How can 1H NMR show my reaction is complete?
A1: You can monitor the disappearance of signals corresponding to the protons of your starting materials and the appearance of new signals characteristic of your quinoline product. By comparing the integration of a product peak to a starting material peak, you can determine the percentage conversion.[10]
Q2: Do I need to purify my sample before taking an NMR spectrum?
A2: For reaction monitoring, a crude sample is often sufficient. Simply take an aliquot from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6). However, be aware that paramagnetic catalysts or salts can cause significant peak broadening.
Q3: What are the characteristic 1H NMR signals for a quinoline ring?
A3: The protons on the quinoline ring typically appear in the aromatic region (around 7.0-9.0 ppm). The proton at the C2 position is often the most downfield signal. The specific chemical shifts and coupling patterns will depend on the substitution pattern of your quinoline derivative.[10]
Troubleshooting Guide
Q: My NMR spectrum has very broad peaks. What is the cause?
A:
-
Paramagnetic Impurities: Traces of metals from your catalyst can cause severe peak broadening. You can try filtering your NMR sample through a small plug of silica gel or celite to remove them.
-
Insoluble Material: Solid particles in your NMR tube will degrade the spectral resolution. Ensure your sample is fully dissolved and filter it if necessary.
-
Poor Shimming: The instrument's magnetic field may not be homogeneous. The shimming process should be repeated.
Q: I can't distinguish between my starting material and product peaks.
A:
-
Peak Overlap: If the aromatic regions of your starting material and product overlap significantly, monitoring the reaction can be difficult. Look for a unique, non-overlapping peak for both the reactant and product (e.g., a methyl group or a proton in a unique environment).
-
Use 2D NMR: Techniques like COSY can help to establish connectivity between protons and differentiate between the spin systems of the reactant and product.[9]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the instrument onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale (e.g., to the residual solvent peak or TMS).
-
Integrate the peaks corresponding to the starting material and product.
-
Calculate the conversion by comparing the relative integrals.
-
Data Presentation: Key 1H NMR Signals for Quinoline
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | Most downfield proton in the pyridine ring. |
| H-3 | 7.3 - 7.5 | Doublet of doublets (dd) | Coupled to H-2 and H-4. |
| H-4 | 8.0 - 8.2 | Doublet of doublets (dd) | Coupled to H-3 and H-2. |
| H-5 | 7.7 - 7.9 | Doublet (d) | Proton in the benzene ring. |
| H-8 | 8.0 - 8.2 | Doublet (d) | Deshielded due to proximity to the nitrogen lone pair. |
Note: These are approximate values for unsubstituted quinoline. Substituents will significantly alter the chemical shifts and coupling patterns.[10]
Visualization: NMR Analysis Decision Pathway
Caption: Decision pathway for NMR reaction monitoring.
References
- 1. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Phosphorus Oxychloride in Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl₃) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with phosphorus oxychloride (POCl₃)?
A1: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing significant heat and producing corrosive byproducts, phosphoric acid, and hydrogen chloride gas.[1][2][3][4][5] Inhalation of its fumes can be fatal, and contact with skin and eyes can cause severe burns.[4] It is crucial to handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[4]
Q2: What is "quenching," and why is it a critical step when working with POCl₃?
A2: Quenching is the process of safely neutralizing unreacted, excess POCl₃ in a reaction mixture. This is a critical step because residual POCl₃ can interfere with subsequent reaction steps or purification and poses a significant safety hazard during workup due to its violent reaction with water.[6][7][8] Improper quenching can lead to a delayed and highly exothermic reaction, potentially causing the reaction mixture to erupt from the flask.[6][7]
Q3: What is a "reverse quench," and why is it the recommended method for POCl₃?
A3: A reverse quench involves slowly adding the reaction mixture containing POCl₃ to a quenching solution (e.g., ice-water, aqueous base).[6] This method is preferred over adding the quenching agent to the reaction mixture because it helps to control the exothermic reaction by ensuring that the POCl₃ is always in the presence of a large excess of the quenching agent, which can better absorb the heat generated.[6][7]
Q4: Can I remove POCl₃ by distillation?
A4: Yes, distillation is a common method for removing the bulk of excess POCl₃, especially when it is used as a solvent in the reaction.[6][9] Simple or fractional distillation can be employed. To ensure complete removal, azeotropic distillation with a solvent like benzene can be performed.[10] However, it is important to note that distillation alone may not remove all traces, and a subsequent quenching step is often necessary for the remaining residue.
Q5: What are the common byproducts of POCl₃ hydrolysis, and how do they affect my workup?
A5: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl).[2][3] These acidic byproducts will be present in the aqueous layer after quenching and extraction. The presence of these acids will make the aqueous layer highly acidic and corrosive. Neutralization with a base may be required depending on the stability of your product and waste disposal procedures.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent, uncontrolled exotherm during quenching | Adding water or quenching solution too quickly to the reaction mixture. Quenching at too low a temperature, leading to a delayed reaction. | Always perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred quenching solution (e.g., ice-water or a dilute base).[6][7] Ensure the quenching solution has sufficient volume to absorb the heat. Monitor the temperature of the quenching solution and control the addition rate to maintain a safe temperature. |
| Product decomposes during workup | The product may be sensitive to the highly acidic conditions generated by POCl₃ hydrolysis or to the basic conditions if a strong base is used for neutralization. | After quenching, promptly extract the product into a suitable organic solvent. Wash the organic layer with a buffer solution to control the pH. If the product is base-sensitive, use a weak base (e.g., sodium bicarbonate) for neutralization. |
| Incomplete removal of POCl₃ after distillation | POCl₃ can be difficult to remove completely by simple distillation, especially if the product has a similar boiling point. | Consider vacuum distillation to lower the boiling point of POCl₃.[10][11] For trace amounts, perform an azeotropic distillation by adding a solvent like benzene and distilling the azeotrope.[10] Always follow up with a careful quenching of the distillation residue. |
| Phase separation is difficult during extraction | The formation of phosphoric acid can sometimes lead to emulsions or poor phase separation. | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions and improve phase separation. |
| Low yield of desired product | The product may be partially soluble in the aqueous layer, especially if it has polar functional groups. The product may have been hydrolyzed under the reaction or workup conditions. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Minimize the time the product is in contact with the acidic aqueous layer. Ensure the reaction goes to completion to minimize starting material in the final mixture. |
Quantitative Data Summary
The following table provides key physical properties of phosphorus oxychloride and related compounds to aid in planning separation and purification steps.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 105.8 | 1.645 | Reacts violently[1][2][3][4][5] |
| Phosphoric Acid (H₃PO₄) | 97.99 | 158 (decomposes) | 1.885 | 548 g/100 mL (20 °C)[12] |
| Hydrogen Chloride (HCl) | 36.46 | -85.05 | 1.187 (liquid at boiling point) | 720 g/L (20 °C)[13][14][15] |
| Benzene | 78.11 | 80.1 | 0.877 | 0.18 g/100 mL (25 °C) |
| Toluene | 92.14 | 110.6 | 0.867 | 0.05 g/100 mL (20-25 °C) |
| Diethyl Ether | 74.12 | 34.6 | 0.713 | 6.9 g/100 mL (20 °C) |
| Dichloromethane | 84.93 | 39.6 | 1.327 | 1.3 g/100 mL (20 °C) |
| Ethyl Acetate | 88.11 | 77.1 | 0.902 | 8.3 g/100 mL (20 °C) |
Note: Boiling points and densities are at standard pressure unless otherwise noted. Solubility data can vary with temperature.[16][17][18][19][20]
Experimental Protocols
Protocol 1: Safe Quenching of Phosphorus Oxychloride (Reverse Quench Method)
Objective: To safely neutralize excess POCl₃ in a reaction mixture.
Materials:
-
Reaction mixture containing POCl₃
-
Large beaker or flask (at least 10 times the volume of the reaction mixture)
-
Stir plate and stir bar
-
Ice
-
Water
-
Optional: Saturated sodium bicarbonate solution or other suitable base
Procedure:
-
Prepare a quenching vessel by placing a large stir bar in a beaker or flask and adding a generous amount of crushed ice and water. The total volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture to be quenched.
-
Place the quenching vessel in a secondary container (e.g., an ice bath) to help control the temperature.
-
Begin vigorous stirring of the ice/water mixture.
-
Slowly and carefully, add the reaction mixture containing POCl₃ dropwise to the rapidly stirring ice/water mixture using a dropping funnel or by pouring in very small portions.
-
Monitor the temperature of the quenching mixture. If the temperature begins to rise significantly, slow down or temporarily stop the addition of the reaction mixture.
-
Once the addition is complete, allow the mixture to stir for at least 30 minutes to ensure all the POCl₃ has been hydrolyzed.
-
If necessary, slowly add a base (e.g., saturated sodium bicarbonate solution) to neutralize the acidic solution. Be cautious as this will generate CO₂ gas.
-
Proceed with the extractive workup as described in Protocol 3.
Protocol 2: Removal of Phosphorus Oxychloride by Distillation
Objective: To remove the bulk of excess POCl₃ from a reaction mixture.
Materials:
-
Reaction mixture containing POCl₃
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Transfer the reaction mixture to the round-bottom flask.
-
Heat the mixture to the boiling point of POCl₃ (105.8 °C at atmospheric pressure). For heat-sensitive compounds, perform the distillation under reduced pressure.
-
Collect the distilled POCl₃ in the receiving flask.
-
Once the distillation is complete, allow the residue in the distillation flask to cool to room temperature under an inert atmosphere.
-
Crucially, the residue must still be quenched using the procedure outlined in Protocol 1 to neutralize any remaining traces of POCl₃.
Protocol 3: Extractive Workup after POCl₃ Removal
Objective: To isolate the desired product from the aqueous mixture after quenching.
Materials:
-
Quenched reaction mixture
-
Separatory funnel
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the organic extraction solvent to the separatory funnel.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain phosphoric acid and hydrochloric acid.
-
Drain the aqueous layer.
-
Wash the organic layer with water, followed by brine to aid in the removal of dissolved water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
Logical Workflow for POCl₃ Removal
Caption: Decision workflow for removing phosphorus oxychloride.
References
- 1. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. nj.gov [nj.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 9. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 13. Hydrogen chloride - Wikipedia [en.wikipedia.org]
- 14. Hydrogen chloride - Sciencemadness Wiki [sciencemadness.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 17. tcichemicals.com [tcichemicals.com]
- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 19. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 20. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Regioselective Functionalization of the Quinoline Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of the quinoline ring.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?
A1: The primary challenge lies in the inherent electronic properties of the quinoline ring system. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is electron-rich, favoring electrophilic substitution.[1] This dichotomy in reactivity between the two rings, and even between different positions within the same ring, makes it difficult to target a specific position for functionalization. Furthermore, factors like steric hindrance at certain positions, such as C8, add another layer of complexity.[2][3]
Q2: What are the most common positions for functionalization on the quinoline ring and why?
A2: Without specific directing groups, functionalization often occurs at the C2 and C4 positions of the pyridine ring. This is due to the electronic influence of the nitrogen atom, which makes these positions more electrophilic and susceptible to nucleophilic attack. The C8 position is also frequently targeted, often through reactions directed by the quinoline's nitrogen atom.[4][5]
Q3: How can I selectively functionalize the C3 position of quinoline?
A3: Functionalization at the C3 position is less common due to electronic and steric factors. However, it can be achieved through specific strategies such as the use of bulky ligands on a transition metal catalyst that favor metalation at the less hindered C3 position.[4] Another approach involves dearomatization-rearomatization sequences.
Q4: What is the role of quinoline N-oxides in regioselective functionalization?
A4: Quinoline N-oxides are valuable intermediates for directing functionalization. The N-oxide group activates the quinoline ring for C-H activation and can act as an internal directing group. This often facilitates reactions at the C2 and C8 positions by coordinating with the metal catalyst and bringing it into proximity with the target C-H bond.[2][4][6]
Q5: Are there metal-free methods for regioselective quinoline functionalization?
A5: Yes, metal-free approaches are gaining attention as more sustainable alternatives. These methods can involve Brønsted acid catalysis, for instance in Friedel-Crafts type reactions, or photocatalysis to generate reactive intermediates that can selectively functionalize the quinoline ring.[2]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity Observed
Possible Causes:
-
Incorrect Catalyst/Ligand Combination: The choice of catalyst and ligand is critical for directing the reaction to a specific position.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the regiochemical outcome.
-
Lack of a Directing Group: For positions not electronically favored (e.g., C5, C6, C7), a directing group is often necessary.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Consult the literature for catalyst/ligand systems known to favor the desired regioselectivity for your specific transformation.
-
Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. A lower temperature may increase selectivity.
-
Introduce a Directing Group: If targeting a specific, less reactive position, consider introducing a directing group onto the quinoline scaffold. The nitrogen of the quinoline or the oxygen of a quinoline N-oxide can act as a directing group, often for C2 and C8 functionalization.[4]
Problem 2: Low Yield of the Desired Regioisomer
Possible Causes:
-
Steric Hindrance: The target position may be sterically hindered, preventing efficient access for the reagents.
-
Deactivation of the Catalyst: The catalyst may be deactivated over the course of the reaction.
-
Competing Side Reactions: Undesired side reactions may be consuming the starting material or the product.
Troubleshooting Steps:
-
Modify the Substrate: If steric hindrance is a major issue, consider if modifications to the substrate could reduce it.
-
Use a More Active Catalyst: A more active catalyst might overcome steric barriers or resist deactivation.
-
Adjust Stoichiometry and Addition Rate: Varying the stoichiometry of the reagents or the rate of addition of a key reagent can sometimes suppress side reactions.
-
Employ Quinoline N-oxide: Converting the quinoline to its N-oxide can activate the ring system and improve yields, particularly for C2 and C8 functionalization.[2][4]
Data Presentation: Comparison of Regioselective C-H Arylation Methods
| Target Position | Catalyst System | Directing Group | Typical Yield (%) | Reference |
| C2 | Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide | 56-93% | [4][5] |
| C3 | Pd(OAc)₂ / Cs₂CO₃ / Ag₂CO₃ | None (electronic control) | ~65% (with moderate selectivity) | [7] |
| C4 | Ni(cod)₂ / PCy₃ | 8-aminoquinoline | Not specified | [5] |
| C7 | Cu-catalyst / N-acyl | Traceless N-acyl group | Good to excellent | [8] |
| C8 | Rh(III)-catalyst | Quinoline N-oxide | Good to excellent | [2] |
| C8 | Ru-catalyst | Quinoline N-oxide | 70% | [2] |
Experimental Protocols
Key Experiment: Rh(III)-Catalyzed Regioselective C-8 Alkylation of Quinoline N-oxides
This protocol is a representative example of a directed C-H functionalization reaction.
Materials:
-
Quinoline N-oxide substrate
-
Maleimide coupling partner
-
[RhCp*Cl₂]₂ catalyst
-
AgSbF₆ additive
-
1,2-Dichloroethane (DCE) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the quinoline N-oxide (0.2 mmol), maleimide (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add anhydrous and degassed DCE (1.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C-8 alkylated quinoline product.
Note: This is a general procedure. Specific substrate-scoping and optimization of conditions may be required for different quinoline N-oxides and coupling partners.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decision workflow for achieving regioselectivity.
Caption: Mechanism of directed C8 C-H functionalization.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying quinoline derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the column chromatography of quinoline derivatives?
A1: The choice of stationary phase largely depends on the polarity of your specific quinoline derivative.
-
Silica Gel: This is the most common and versatile stationary phase for quinoline derivatives. It is slightly acidic and suitable for a wide range of polarities.
-
Alumina: Alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[1][2] It is available in neutral, acidic, and basic forms, offering more flexibility.
-
Reversed-Phase Silica (C8, C18): For highly non-polar quinoline derivatives, reversed-phase chromatography may be more effective.[3] In this case, a non-polar stationary phase is used with a polar mobile phase.
Q2: How do I select the optimal mobile phase for my separation?
A2: The ideal mobile phase (eluent) should provide good separation between your target compound and impurities, with a target Rf value of around 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[1]
-
Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.
-
Common solvent systems for quinoline derivatives on silica gel include gradients of hexane/ethyl acetate or dichloromethane/methanol.
-
For reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are typically used.[4][5]
Q3: My quinoline derivative seems to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica gel is a common issue with certain organic compounds, including some quinoline derivatives which can be sensitive to the acidic nature of silica.[2][6] Here are some solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[6]
-
Use an Alternative Stationary Phase: Consider using neutral alumina, florisil, or a reversed-phase silica column.[2]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.
Troubleshooting Guides
This section addresses specific problems you may encounter during the column chromatography of quinoline derivatives.
Problem 1: Poor Separation or Overlapping Peaks
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Polarity | The polarity of your eluent may be too high, causing all compounds to elute too quickly, or too low, resulting in broad, slow-moving bands. Optimize the solvent system using TLC to achieve a clear separation of spots. The desired compound should have an Rf of about 0.35.[1] |
| Column Overloading | Too much sample was loaded onto the column. As a general rule, use about 25-100 g of stationary phase for every 1 g of crude sample. |
| Improper Column Packing | An unevenly packed column will lead to channeling and poor separation. Ensure the stationary phase is packed uniformly without any cracks or air bubbles.[1] |
| Sample Applied in Too Much Solvent | The initial sample band should be as narrow as possible. Dissolve your sample in the minimum amount of solvent before loading it onto the column.[7] If solubility is an issue, consider the dry loading technique.[7] |
Problem 2: Compound is Stuck at the Origin (Does Not Elute)
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase is Not Polar Enough | Your eluent may not be strong enough to displace your highly polar compound from the stationary phase. Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase like dichloromethane with 10-20% methanol might be necessary. |
| Irreversible Adsorption or Decomposition | Your compound may be strongly and irreversibly binding to the silica gel, or it may have decomposed at the origin.[6] Try deactivating the silica gel with a base or switch to a different stationary phase like alumina.[2] You can test for compound stability on a TLC plate.[2] |
| Precipitation on the Column | The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. Ensure your compound is soluble in the eluent. If not, the dry loading method is recommended.[7] |
Problem 3: Tailing Peaks
Possible Causes & Solutions
| Cause | Solution |
| Strong Interaction with Stationary Phase | The basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing. Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to compete for these active sites. |
| Column Overloading | Loading too much sample can also cause tailing. Reduce the amount of sample loaded onto the column. |
| Mixed Solvents in Sample Introduction | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase if possible, or use the dry loading method.[7] |
Experimental Protocols
Protocol 1: Standard Column Chromatography of a Quinoline Derivative
-
TLC Analysis: First, determine the appropriate solvent system using TLC. The ideal eluent will give your target compound an Rf value of approximately 0.25-0.35 and good separation from impurities.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.[1]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[1]
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.[1]
-
-
Sample Loading:
-
Dissolve your crude quinoline derivative in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability issues of Methyl 4-chloroquinoline-7-carboxylate in solution.
This technical support center provides guidance on the stability of Methyl 4-chloroquinoline-7-carboxylate in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The ester and quinoline functional groups are susceptible to pH-dependent hydrolysis.
-
Solvent: The choice of solvent can impact solubility and the rate of degradation. Polar protic solvents may participate in solvolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1]
-
Light: Exposure to light, particularly UV light, may induce photodecomposition.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation over time.[1]
Q2: In which solvents is this compound soluble and what are the potential stability implications?
Q3: How should I store solutions of this compound?
For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping the container in foil, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It is advisable to prepare fresh solutions for each experiment whenever possible.
Q4: What are the potential degradation products of this compound?
The primary degradation pathways are likely hydrolysis of the methyl ester to the corresponding carboxylic acid (4-chloroquinoline-7-carboxylic acid) and potential nucleophilic substitution of the chloro group, depending on the solvent and other reactive species present.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Perform a stability study under your experimental conditions (see Experimental Protocols). |
| Precipitate formation in solution | Poor solubility or compound degradation leading to an insoluble product. | Filter the solution before use. Re-evaluate the solvent choice and concentration. Consider the use of co-solvents. |
| Change in solution color | Decomposition of the compound. | Discard the solution. Investigate the storage conditions (light exposure, temperature). |
| Loss of biological activity | The compound has degraded to an inactive form. | Confirm the identity and purity of the compound before use. Run a control with a freshly prepared solution. |
Stability Data Summary
The following tables summarize the expected qualitative stability of this compound under various conditions. This information is based on the general chemical properties of quinolines and esters, and it is recommended to perform specific stability studies for your experimental setup.
Table 1: pH Stability
| pH Range | Expected Stability | Potential Degradation Pathway |
| Acidic (< 4) | Moderate to Low | Acid-catalyzed hydrolysis of the methyl ester. |
| Neutral (6-8) | High | Minimal degradation expected over short periods. |
| Basic (> 8) | Low | Base-catalyzed hydrolysis of the methyl ester. |
Table 2: Solvent Stability (at Room Temperature)
| Solvent | Expected Stability (Short-term, <24h) | Potential Issues |
| DMSO | High | Hygroscopic, can absorb water leading to hydrolysis over time. |
| DMF | High | Can contain amine impurities that may react with the chloro group. |
| Ethanol/Methanol | Moderate | Potential for transesterification. |
| Acetonitrile | High | Generally a good choice for stability studies. |
| Aqueous Buffers | Low to Moderate | pH-dependent hydrolysis is a major concern. |
Table 3: Environmental Factors
| Condition | Expected Stability | Recommendation |
| Room Temperature (20-25°C) | Moderate | Store at lower temperatures for long-term stability. |
| Refrigerated (2-8°C) | Good | Recommended for short to medium-term storage. |
| Frozen (-20°C to -80°C) | High | Recommended for long-term storage of stock solutions. |
| Light Exposure (UV/Visible) | Low to Moderate | Protect from light at all times.[1] |
Experimental Protocols
Protocol 1: General Stability Assessment in a Specific Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis: Immediately after preparation (t=0), analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial peak area or concentration.
-
Incubation: Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure). Include a control sample stored under optimal conditions (e.g., -80°C, dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial and analyze the sample using the same analytical method.
-
Data Analysis: Compare the peak area or concentration of the compound at each time point to the initial value to determine the percentage of degradation.
Protocol 2: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Solution Preparation: Spike a small volume of a concentrated stock solution of this compound (in a water-miscible organic solvent like acetonitrile) into each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
Incubation and Analysis: Follow steps 2-5 from Protocol 1 for each pH condition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing compound stability.
References
Validation & Comparative
1H NMR Spectrum Analysis: A Comparative Guide to Methyl 4-chloroquinoline-7-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of Methyl 4-chloroquinoline-7-carboxylate, benchmarked against structurally related quinoline derivatives. The presented data, experimental protocols, and visualizations aim to facilitate a deeper understanding of the spectral features of this compound class.
Comparative 1H NMR Data Analysis
The following table summarizes the experimental 1H NMR data for this compound and two comparable quinoline derivatives: 4,7-dichloroquinoline and Methyl quinoline-7-carboxylate. The data is presented to highlight the influence of substituents on the chemical shifts and coupling constants of the quinoline ring protons.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | CDCl₃ | H-2 | 8.85 | d | 4.8 | 1H |
| H-3 | 7.50 | d | 4.8 | 1H | ||
| H-5 | 8.25 | d | 9.0 | 1H | ||
| H-6 | 7.88 | dd | 9.0, 2.0 | 1H | ||
| H-8 | 8.70 | d | 2.0 | 1H | ||
| -OCH₃ | 4.00 | s | - | 3H | ||
| 4,7-dichloroquinoline [1] | CDCl₃ | H-2 | 8.78 | d | 4.8 | 1H |
| H-3 | 7.48 | d | 4.8 | 1H | ||
| H-5 | 8.15 | d | 9.2 | 1H | ||
| H-6 | 7.59 | dd | 9.2, 2.4 | 1H | ||
| H-8 | 8.11 | d | 2.4 | 1H | ||
| Methyl quinoline-7-carboxylate | CDCl₃ | H-2 | 8.95 | dd | 4.2, 1.7 | 1H |
| H-3 | 7.42 | dd | 8.2, 4.2 | 1H | ||
| H-4 | 8.18 | dd | 8.2, 1.7 | 1H | ||
| H-5 | 8.28 | d | 8.5 | 1H | ||
| H-6 | 7.95 | dd | 8.5, 1.5 | 1H | ||
| H-8 | 8.75 | d | 1.5 | 1H | ||
| -OCH₃ | 3.98 | s | - | 3H |
Experimental Protocol
The following is a standard protocol for the acquisition of 1H NMR spectra for quinoline derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
To ensure homogeneity of the magnetic field, filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used for data acquisition.
-
Key acquisition parameters include:
-
Pulse angle: 90°
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
Spectral width: Appropriate for the chemical shift range of the protons (e.g., 0-10 ppm).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals is carried out to determine the relative number of protons for each resonance.
-
Peak picking is performed to identify the chemical shifts of the signals.
-
Analysis of splitting patterns (multiplicities) and coupling constants is conducted to determine the connectivity of the protons.
Visualizing the Analysis
To aid in the understanding of the 1H NMR analysis workflow and the specific proton assignments for this compound, the following diagrams are provided.
Caption: Workflow for 1H NMR Spectrum Analysis.
Caption: Structure of this compound with Proton Labels.
References
A Comparative Guide to the Mass Spectrometric Characterization of Methyl 4-chloroquinoline-7-carboxylate
This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the characterization of Methyl 4-chloroquinoline-7-carboxylate. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their analytical workflows.
Physicochemical Properties and Predicted Mass Spectra
This compound is a quinoline derivative with significant interest in medicinal chemistry and materials science. Accurate characterization is crucial for its application. Mass spectrometry provides essential information regarding its molecular weight and structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 221.64 g/mol | PubChem[1] |
| Monoisotopic Mass | 221.0243562 Da | PubChem[1] |
Mass spectrometry analysis will identify the molecular ion and various adducts. The predicted mass-to-charge ratios (m/z) for common adducts are presented below, which are critical for initial compound identification.
Table 2: Predicted m/z Values for Molecular Ions and Adducts
| Adduct | Formula | Predicted m/z |
| [M]⁺ | [C₁₁H₈ClNO₂]⁺ | 221.02380 |
| [M+H]⁺ | [C₁₁H₉ClNO₂]⁺ | 222.03163 |
| [M+Na]⁺ | [C₁₁H₈ClNO₂Na]⁺ | 244.01357 |
| [M+K]⁺ | [C₁₁H₈ClNO₂K]⁺ | 259.98751 |
| [M+NH₄]⁺ | [C₁₁H₁₂ClNO₂N]⁺ | 239.05817 |
| [M-H]⁻ | [C₁₁H₇ClNO₂]⁻ | 220.01707 |
| Data sourced from PubChem[2] |
Predicted Fragmentation Pattern
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) causes the molecular ion to fragment in a predictable manner. The fragmentation pattern provides structural information. For this compound, key fragmentation pathways are initiated by the ester and chloro functional groups on the stable quinoline ring.[3][4][5]
Table 3: Predicted Key Fragment Ions and Neutral Losses
| Predicted m/z | Ion Structure | Neutral Loss | Fragment Lost |
| 206.00 | [M - CH₃]⁺ | 15.02 | Methyl radical (•CH₃) |
| 190.02 | [M - OCH₃]⁺ | 31.02 | Methoxy radical (•OCH₃) |
| 162.03 | [M - COOCH₃]⁺ | 59.01 | Methoxycarbonyl radical (•COOCH₃) |
| 186.04 | [M - Cl]⁺ | 34.97 | Chlorine radical (•Cl) |
| 134.03 | [M - COOCH₃ - CO]⁺ | 87.01 | •COOCH₃ and Carbon monoxide (CO) |
The most common fragmentations for esters involve the cleavage of bonds adjacent to the carbonyl group.[3] The stable aromatic quinoline structure results in a prominent molecular ion peak.[3]
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a standard protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions to create working solutions ranging from 1 µg/mL to 1 ng/mL using a 50:50 mixture of methanol and water.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
B. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
C. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes (separate runs).
-
Scan Mode: Full Scan (MS1) from m/z 100-500 to identify the parent ion.
-
Product Ion Scan (MS2): For fragmentation analysis, select the [M+H]⁺ ion (m/z 222.03) as the precursor.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Caption: Experimental workflow for LC-MS/MS characterization.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation.
Table 4: Comparison of Mass Spectrometry (MS) and NMR Spectroscopy
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole)[6] | Low (micromole to nanomole)[7] |
| Information | Molecular weight, elemental formula, structural fragments | Detailed 3D structure, connectivity of atoms |
| Reproducibility | Average to good | Very high[7] |
| Sample Prep. | More complex, requires extraction and separation[6][7] | Minimal, can analyze intact tissues[7] |
| Analysis Time | Longer, requires chromatography[7] | Fast for a single sample[7] |
| Cost (Instrument) | Lower | Higher[6][7] |
| Quantitation | Requires isotopic standards for accuracy | Inherently quantitative[6] |
Key Takeaways:
-
MS is superior for sensitivity , making it ideal for detecting trace amounts of the compound.[6][8]
-
NMR provides more detailed structural information , revealing the precise arrangement and bonding of atoms.
-
The two techniques are complementary : MS is used for initial identification and quantification, while NMR is used for definitive structural confirmation.[8]
References
- 1. This compound | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
A Comparative Analysis of the Reactivity of 4-Chloro vs. 7-Chloroquinoline Derivatives in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinolines is paramount for the efficient synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of 4-chloroquinoline and 7-chloroquinoline derivatives, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data and detailed protocols to aid in practical laboratory applications.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the antimalarial drug chloroquine.[1][2] The reactivity of halogenated quinolines, particularly at the 4- and 7-positions, is of significant interest for the synthesis of diverse derivatives. The chlorine atom at the 4-position of the quinoline ring is well-documented to be highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This heightened reactivity is attributed to the electron-withdrawing nature of the quinoline nitrogen, which effectively stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.[5][6]
In contrast, the chlorine atom at the 7-position is generally less reactive towards nucleophilic attack. While reactions at this position are feasible, they often necessitate more forcing conditions. Theoretical calculations of bond dissociation energies support this empirical observation, indicating that the C4 position is the more reactive site for SNAr reactions compared to the C7 position.[7]
Comparative Reactivity in Nucleophilic Aromatic Substitution
The enhanced reactivity of the 4-chloroquinoline derivatives over their 7-chloro counterparts is a cornerstone of synthetic strategies involving these scaffolds. This difference in reactivity allows for selective functionalization, particularly in di-substituted compounds like 4,7-dichloroquinoline.
| Feature | 4-Chloroquinoline Derivatives | 7-Chloroquinoline Derivatives | Rationale for Difference |
| Reaction Rate | Generally faster | Generally slower | The nitrogen atom in the quinoline ring exerts a stronger electron-withdrawing effect at the ortho (position 2) and para (position 4) positions, stabilizing the SNAr intermediate more effectively at C4.[5][6] |
| Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) are often sufficient.[3] | Typically require more forcing conditions (higher temperatures, longer reaction times, stronger bases).[8] | The lower activation energy for the formation of the more stable Meisenheimer complex at the 4-position allows for reaction under less stringent conditions. |
| Yields | Generally high yields are achieved with a variety of nucleophiles.[4] | Yields can be lower, and side reactions may be more prevalent under the harsher conditions required. | The inherent lower reactivity of the 7-position can lead to incomplete conversion or decomposition of starting materials. |
| Selectivity in Di-substituted Quinolines | In 4,7-dichloroquinoline, nucleophilic attack occurs preferentially at the 4-position.[8] | The 7-position is less favored for initial nucleophilic attack in competitive reactions. | The greater electrophilicity of the C4 carbon and the superior stability of the corresponding intermediate direct the regioselectivity of the reaction. |
Experimental Protocols
The following are representative experimental protocols for the nucleophilic aromatic substitution of 4-chloro and 7-chloroquinoline derivatives with amines.
Protocol 1: Synthesis of N-(7-chloroquinolin-4-yl)-N',N'-dimethyl-ethane-1,2-diamine (from 4,7-dichloroquinoline)
This protocol illustrates the selective reaction at the 4-position of 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline
-
N,N-dimethylethylenediamine
-
Phenol (as solvent and catalyst)
Procedure:
-
A mixture of 4,7-dichloroquinoline and a slight excess of N,N-dimethylethylenediamine is heated in phenol at 120-130°C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium bicarbonate (5%) to remove the phenol.
-
The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.[1]
Protocol 2: General Procedure for the Synthesis of Butyl-(7-substituted-quinolin-4-yl)-amine
This protocol demonstrates a general method for the synthesis of 4-aminoquinolines.
Materials:
-
7-substituted-4-chloroquinoline (e.g., 4-chloro-7-fluoroquinoline)
-
Butylamine
Procedure:
-
A mixture of the 7-substituted-4-chloroquinoline (1 equivalent) and butylamine (2 equivalents) is heated to 120–130 °C for 6 hours with constant stirring.
-
The reaction mixture is then cooled to room temperature and dissolved in dichloromethane.
-
The organic layer is washed sequentially with 5% aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting residue is precipitated by the addition of a hexane:chloroform mixture (80:20) to yield the purified product.[1]
Protocol 3: Synthesis of 7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine
This protocol details a reaction at the 4-position of 4,7-dichloroquinoline under ultrasound irradiation.
Materials:
-
4,7-dichloroquinoline
-
3-Amino-1,2,4-triazole
-
Ethanol
Procedure:
-
A mixture of 4,7-dichloroquinoline (1 equivalent) and 3-amino-1,2,4-triazole (1 equivalent) in ethanol is refluxed in an ultrasonic bath at 90°C for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried to give the desired 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine.[7]
Visualizing the Reaction Mechanism and Workflow
The following diagrams illustrate the key mechanistic and procedural aspects of the reactions discussed.
Caption: SNAr mechanism at the 4- and 7-positions of chloroquinoline.
Caption: General experimental workflow for SNAr on chloroquinolines.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
A Comparative Analysis of the Biological Activities of Chloroquine and Methyl 4-chloroquinoline-7-carboxylate
For Immediate Release
This guide provides a detailed comparison of the well-established biological activities of the antimalarial drug Chloroquine against the available data for its analogue, Methyl 4-chloroquinoline-7-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven perspective on the known biological profiles of these two quinoline derivatives. While Chloroquine has been extensively studied, publicly available data on the specific biological activities of this compound is notably scarce, limiting a direct comparative analysis. This guide, therefore, presents a comprehensive overview of Chloroquine's activity and contextualizes the potential of substituted quinolines by referencing related compounds where data for this compound is unavailable.
Introduction to the Compounds
Chloroquine is a 4-aminoquinoline drug that has been a cornerstone in the treatment and prevention of malaria for decades.[1][2] Its therapeutic applications have expanded over time to include autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[1][2] More recently, Chloroquine has garnered significant attention for its potential as an anticancer agent, primarily due to its ability to inhibit autophagy.[3][4]
This compound is a derivative of the 4-chloroquinoline scaffold. While it is commercially available and used as a building block in medicinal chemistry for the synthesis of more complex molecules, including kinase inhibitors for cancer treatment, its own biological activity has not been extensively reported in publicly accessible literature.[5]
Comparative Biological Activity: A Data-Driven Overview
A direct experimental comparison of the biological activities of Chloroquine and this compound is hampered by the limited availability of data for the latter. The following sections and tables summarize the extensive quantitative data for Chloroquine's primary biological effects.
Antimalarial Activity
Chloroquine's primary mechanism of antimalarial action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[2][6] The parasite digests hemoglobin, releasing toxic heme. Chloroquine prevents the polymerization of this heme into non-toxic hemozoin, leading to a buildup of toxic heme and parasite death.[2][6][7]
Table 1: In Vitro Antimalarial Activity of Chloroquine
| Parasite Strain | Resistance Profile | IC₅₀ (nM) | Reference |
| P. falciparum 3D7 | Chloroquine-Sensitive | 12 - 24 | [3] |
| P. falciparum Dd2 | Chloroquine-Resistant | 100 - 160 | [8] |
| P. falciparum K1 | Chloroquine-Resistant | ~150 | [8] |
| P. falciparum W2 | Chloroquine-Resistant | 382 | [9] |
| P. vivax | Chloroquine-Sensitive | 24.1 (geometric mean) | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
No direct data on the antimalarial activity of this compound was found in the reviewed literature. However, studies on other 7-substituted 4-aminoquinoline analogs suggest that modifications at this position can influence antimalarial potency. For instance, some novel 4-aminoquinoline derivatives have shown high potency against both chloroquine-sensitive and resistant strains of P. falciparum.[9]
Anticancer Activity and Autophagy Inhibition
Chloroquine's potential as an anticancer agent stems from its role as a lysosomotropic agent and an inhibitor of autophagy.[3][4][10] By accumulating in lysosomes and raising their pH, Chloroquine disrupts autophagic flux, a cellular recycling process that cancer cells can exploit to survive under stress.[10] This inhibition of autophagy can sensitize cancer cells to conventional chemotherapy and radiation.[3][4]
Table 2: In Vitro Anticancer Activity of Chloroquine
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colon Cancer | 2.27 | [1] |
| A549 | Non-small cell lung cancer | 71.3 ± 6.1 | |
| H460 | Non-small cell lung cancer | 55.6 ± 12.5 | |
| 32816 | Head and Neck Cancer | 25.05 | [1] |
There is no available data on the anticancer or autophagy-inhibiting properties of this compound. It is noteworthy that this compound is used in the synthesis of kinase inhibitors, suggesting its scaffold is of interest in oncology drug development.[5]
Signaling Pathways
Chloroquine has been shown to influence several cellular signaling pathways. Its inhibition of autophagy can lead to the activation of NF-κB and JNK signaling, which can paradoxically promote tumor cell resistance in some contexts.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 4-chloroquinazoline-7-carboxylate [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of Novel Quinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel quinoline compounds and their alternatives in the context of biological target validation. It is designed to assist researchers in making informed decisions by presenting objective performance data, detailed experimental protocols, and clear visual representations of key biological processes.
Introduction to Quinoline Compounds and their Therapeutic Potential
Quinoline, a heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have shown significant promise as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases, topoisomerases, and the disruption of tubulin polymerization.[2]
This guide will focus on the validation of biological targets for novel quinoline compounds, a critical step in the drug discovery and development process. Target validation provides the necessary evidence that a specific biological molecule is directly involved in a disease process and that modulating its activity with a compound is likely to have a therapeutic effect.
Comparative Analysis of Quinoline Compounds and Alternatives
The efficacy of novel quinoline compounds is best understood through direct comparison with established drugs and alternative chemical scaffolds targeting the same biological pathways. This section provides a comparative analysis based on their half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency.
Tyrosine Kinase Inhibitors
Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for anticancer therapies.
Table 1: Comparative IC50 Values of Quinoline Derivatives and Alternative Tyrosine Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Quinoline Derivatives | ||||
| Compound 24 | c-Met | 2.3 | - | [3] |
| Compound 25 | c-Met | 2.6 | - | [3] |
| 3,6-disubstituted quinoline 26 | c-Met | 9.3 | MKN45 | [3] |
| Compound 44 | EGFR | 7.5 | - | [3] |
| Compound 24 | EGFR | 9.2 | - | [4] |
| Compound 22 | EGFR | 40.7 | - | [4] |
| Compound 50 | EGFR | 120 | - | [3] |
| Quinoline 38 | PI3K | 720 | - | [3] |
| Quinoline 38 | mTOR | 2620 | - | [3] |
| Quinoline 40 | PI3Kδ | 1.9 | - | [3] |
| Quinoline 41 | PI3K | 1000 | - | [3] |
| Alternative Inhibitors | ||||
| Gefitinib | EGFR | 17.1 | - | [4] |
| Osimertinib | EGFR | 8.1 | - | [4] |
| Lapatinib | EGFRwt | 27.06 | - | [4] |
Signaling Pathway for EGFR and PI3K/mTOR
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
HPLC methods for assessing the purity of synthesized quinolines.
A comprehensive guide to High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized quinolines, designed for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of various HPLC techniques, supported by experimental data and protocols.
Comparison of HPLC Methods for Quinoline Purity Assessment
The purity of synthesized quinolines is crucial for their application in pharmaceuticals and other industries. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The choice of the HPLC method depends on the specific properties of the quinoline derivative, such as its polarity, presence of chiral centers, and potential impurities. This guide compares the most common HPLC methods used for quinoline analysis: Reversed-Phase HPLC, Chiral HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Data Presentation: Comparison of HPLC Parameters
The following tables summarize the key parameters for different HPLC methods applied to the analysis of various quinoline derivatives.
Table 1: Reversed-Phase HPLC Methods
| Parameter | Method 1: General Quinoline Analysis | Method 2: 2-Substituted Quinolines | Method 3: Fluoroquinolone Enantiomers (after derivatization) | Method 4: Halquinol Components |
| Stationary Phase | Newcrom R1 (specialized reverse-phase)[1] | tC18 (trifunctional C18)[2] | Endcapped C18[3] | Phenyl-silica (10 µm)[4] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)[1] | Gradient of Methanol and Acetate Buffer (pH 4.0) or Acetonitrile and Phosphate Buffer (pH 5.2)[2] | Not specified, but typical for RP-HPLC of derivatized compounds. | Acetonitrile, Methanol, Water (30:20:50) with 0.001 M NiCl2[4] |
| Detection | UV-Vis, Mass Spectrometry (MS)[1] | Diode Array Detector (DAD)[2] | UV/Vis at 290 nm[3] | UV at 273 nm[4] |
| Analyte(s) | Quinoline[1] | Antileishmanial 2-substituted quinolines and their metabolites[2] | S-(-) and R-(+)-enantiomers of a fluoroquinolone (WCK 1152) after pre-derivatization[3] | 5,7-dichloroquinolin-8-ol, 5-chloroquinolin-8-ol, and 7-chloroquinolin-8-ol[4] |
Table 2: Chiral and HILIC Methods
| Parameter | Chiral HPLC (Indirect Method) | HILIC Method |
| Stationary Phase | Endcapped C18 (after derivatization)[3] | Hydrophilic stationary phases[5] |
| Mobile Phase | Typical reversed-phase eluents[3] | Reversed-phase type eluents (e.g., high organic content with a small amount of aqueous buffer)[5] |
| Detection | UV/Vis[3] | UV-Vis, MS, ELSD, CAD[6] |
| Analyte(s) | Enantiomers of fluoroquinolones[3] | Polar to highly polar quinoline derivatives[5] |
| Key Feature | Separation of enantiomers as diastereomeric derivatives[3] | Enhanced retention of highly polar compounds that are poorly retained in reversed-phase mode[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: General Purity Assessment of Quinoline using Reversed-Phase HPLC[1]
This method is suitable for the analysis of quinoline and its simple derivatives.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
For UV detection: Acetonitrile (MeCN) and water with phosphoric acid. The exact ratio should be optimized for the specific analyte.
-
For Mass Spectrometry (MS) detection: Acetonitrile (MeCN) and water with formic acid.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis or MS.
-
Sample Preparation: Dissolve the synthesized quinoline in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Analysis of 2-Substituted Quinolines and Metabolites[2]
This gradient method is designed for the separation of more complex mixtures, including parent compounds and their metabolites.
-
Column: tC18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 10 mM Acetate buffer, pH 4.0
-
Mobile Phase B: Methanol
-
Gradient: Increase methanol from 20% to 60% in 20 minutes, followed by 10 minutes at 60% methanol.
-
Flow Rate: 1.5 mL/min
-
Detection: Diode Array Detector (DAD) for peak purity assessment.
-
Sample Preparation: Plasma samples containing the quinolines are subjected to Solid Phase Extraction (SPE) for cleanup before HPLC analysis.
Protocol 3: Enantiomeric Purity of a Fluoroquinolone by Chiral HPLC (Indirect Method)[3]
This method involves the derivatization of the enantiomers to form diastereomers, which can then be separated on a standard reversed-phase column.
-
Derivatization: React the quinoline enantiomers with a chiral derivatizing agent (e.g., N-Boc-L-proline) to form diastereomers.
-
HPLC Analysis:
-
Column: Endcapped C18
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and buffer, to be optimized for the separation of the diastereomers.
-
Column Temperature: 30°C
-
Flow Rate: 1.25 mL/min
-
Detection: UV/Vis at 290 nm
-
Mandatory Visualization
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of synthesized quinolines using HPLC.
Caption: General workflow for HPLC-based purity assessment of synthesized quinolines.
Logical Relationship of HPLC Method Selection
The choice of an appropriate HPLC method is dependent on the properties of the quinoline analyte.
Caption: Decision tree for selecting an appropriate HPLC method for quinoline analysis.
References
- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Routes of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The synthesis of substituted quinolines has been a subject of intense research for over a century, leading to a diverse array of synthetic methodologies. This guide provides a comprehensive comparison of classical and modern synthetic routes to substituted quinolines, offering a critical overview of their performance, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key features of the most prominent methods for quinoline synthesis, providing a quick reference for selecting the most appropriate route based on desired substitution patterns, available starting materials, and reaction conditions.
| Reaction Name | Key Reactants | Typical Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄ | Variable, often low to moderate (e.g., 65-76% for 6-methoxy-8-nitroquinoline)[1] | Simple starting materials, good for unsubstituted or simple quinolines. | Harsh and often violent reaction conditions, limited to specific substitution patterns, production of tarry byproducts.[2] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl, H₂SO₄, Lewis Acids) | Moderate to good (e.g., up to 95%) | Wider range of substituents possible compared to Skraup, can be performed in a two-phase system to improve yield and work-up.[3][4] | Potential for polymerization of the carbonyl compound, regioselectivity can be an issue with unsymmetrical ketones.[5] |
| Combes Synthesis | Arylamine, β-Diketone | Acid (e.g., H₂SO₄, PPA) | Moderate to high (e.g., 53-95%)[6][7] | Good for the synthesis of 2,4-disubstituted quinolines. | Requires β-diketones which may not be readily available, regioselectivity can be influenced by steric and electronic effects.[8][9] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, α-Methylene Carbonyl | Acid or Base (e.g., KOH, p-TsOH, I₂) | Good to excellent (e.g., 58-100% in one-pot modifications)[2][10] | High yields, wide substrate scope, milder conditions possible, numerous modern modifications.[11][12][13] | Availability of substituted 2-aminoaryl aldehydes/ketones can be a limitation.[13] |
| Modern Routes | Varies (e.g., anilines, alcohols, alkynes) | Transition Metals (e.g., Pd, Cu, Co), Photocatalysts, Nanocatalysts | Often high to excellent (e.g., up to 99%)[14][15] | High efficiency, milder conditions, novel bond formations, excellent functional group tolerance, green chemistry approaches.[14][16] | Catalyst cost and sensitivity, sometimes requires specialized equipment. |
Classical Synthetic Routes: In-Depth Analysis
The following sections provide a detailed examination of the four major classical methods for quinoline synthesis, including their mechanisms and detailed experimental protocols.
Skraup Synthesis
The Skraup synthesis is one of the oldest methods for preparing quinolines, typically from simple and readily available starting materials.[5] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and concentrated sulfuric acid.[2][5] The reaction is notoriously exothermic and can be violent if not carefully controlled.[1]
Reaction Workflow
References
- 1. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines (2000) | Masato Matsugi | 99 Citations [scispace.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benthamdirect.com [benthamdirect.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Quinolines
This guide provides a comparative analysis of 7-substituted quinoline derivatives, focusing on their structure-activity relationships across various biological targets. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.
Anticancer Activity
The quinoline scaffold, particularly with substitutions at the 7-position, is a cornerstone in the development of novel anticancer agents. Studies have shown that modifying the substituent at this position significantly impacts cytotoxicity, mechanism of action, and selectivity against various cancer cell lines.
Structure-Activity Relationship Summary
Analysis of various 7-substituted quinolines reveals several key trends for anticancer activity:
-
Bulky Alkoxy Groups: Large and bulky alkoxy substituents at the 7-position, such as a benzyloxy group, are generally beneficial for antiproliferative activity.[1] For instance, the presence of a 4-fluorobenzyloxy group in compound 10g led to potent activity against human tumor cell lines, with IC₅₀ values under 1.0 μM.[1]
-
Lipophilicity: In series like N-aryl-5,6,7-trimethoxy quinolin-4-amines, increasing the lipophilicity of the substituent at the 4-position of the N-phenyl ring enhances cytotoxicity.[2] Compounds with phenoxy and benzoyl substitutions demonstrated more potent activity compared to other derivatives.[2]
-
Amino Side Chain: An amino side chain at the 4-position of the quinoline ring generally facilitates antiproliferative activity. The length of this alkylamino side chain is also crucial, with a two-carbon (ethylene) spacer often being the most favorable.[1]
-
Targeting Tubulin: Certain 5,6,7-trimethoxy quinoline derivatives have been identified as tubulin polymerization inhibitors.[2][3] Compounds 7e and 7f , with N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups respectively, showed significant cytotoxic activity and were found to arrest the cell cycle in the G2/M phase.[2]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro antiproliferative activity of representative 7-substituted quinoline derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 7-(Benzyloxy)-N-(aminoalkyl)quinoline Derivatives [1]
| Compound | 7-Substituent | 4-Substituent | Cell Line (MGC-803) IC₅₀ (μM) | Cell Line (Bcap-37) IC₅₀ (μM) |
| 10g | 4-Fluorobenzyloxy | N-(2-(dimethylamino)ethyl)amino | 0.86 | 0.95 |
| 10h | 4-Chlorobenzyloxy | N-(2-(dimethylamino)ethyl)amino | 1.12 | 1.34 |
| 10i | 4-Bromobenzyloxy | N-(2-(dimethylamino)ethyl)amino | 1.05 | 1.28 |
| 10a | Benzyloxy | N-(2-(dimethylamino)ethyl)amino | 2.51 | 3.11 |
Table 2: Cytotoxicity of 5,6,7-Trimethoxy Quinoline Derivatives [2]
| Compound | 4-Substituent | Cell Line (MCF-7) IC₅₀ (μM) | Cell Line (A2780) IC₅₀ (μM) |
| 7e | N-(4-benzoyl phenyl) | 1.2 ± 0.1 | 0.9 ± 0.08 |
| 7f | N-(4-phenoxyphenyl) | 1.5 ± 0.1 | 1.1 ± 0.1 |
| 7a | N-phenyl | > 100 | > 100 |
| 7b | N-(4-fluorophenyl) | 15.2 ± 1.2 | 11.5 ± 0.9 |
Experimental Protocols
General Synthesis of 7-(Benzyloxy)quinolin-4-amine Derivatives [1] A mixture of 7-(benzyloxy)-4-chloroquinoline and the appropriate N,N-dialkyl-ethane-1,2-diamine in phenol was heated at 120°C for 2 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with a 2M NaOH solution, followed by brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to yield the final product.
In Vitro Antiproliferative MTT Assay [2] Human cancer cell lines (e.g., MCF-7, A2780) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized quinoline compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration required to inhibit cell growth by 50%, was calculated.
Visualizations
Caption: General workflow for synthesis and anticancer evaluation of 7-substituted quinolines.
Antimalarial Activity
Quinolines, famously represented by chloroquine, are a critical class of antimalarial drugs. Research into 7-substituted quinolines aims to overcome the challenge of drug-resistant Plasmodium falciparum strains.
Structure-Activity Relationship Summary
A parallel synthetic approach was used to generate and evaluate three sub-series of 7-substituted 4-aminoquinolines, varying in size, hydrogen bonding capacity, and hydrophobicity.[4]
-
Diaryl Ether, Biaryl, and Alkylaryl Subsets: These three groups were synthesized via Ullmann, Suzuki, and Negishi coupling reactions, respectively.[4]
-
Potency against Resistant Strains: While all three arrays showed good antimalarial activity, the biaryl-containing subset demonstrated consistently high potency against the drug-resistant K1 strain of P. falciparum.[4][5]
-
Selectivity: The biaryl series also exhibited good selectivity with low cytotoxicity against mammalian cell lines, making them promising candidates for further development.[4]
-
Hydrophobicity and Bulk: The improved potency of acridine ring systems and 7-PhO substitutions in previous studies suggested that increased bulk and/or hydrophobicity at the 7-position could be advantageous, a hypothesis supported by the success of the biaryl series.[4]
Quantitative Data: Antimalarial Activity
The table below compares the antimalarial activity of representative compounds from the three synthesized subsets against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
Table 3: In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinolines [4]
| Compound Series | 7-Substituent Type | Representative Substituent | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum K1 IC₅₀ (nM) | Cytotoxicity (L6) IC₅₀ (μM) |
| Diaryl Ether | 4-Fluorophenoxy | 4-F-PhO- | 13 ± 2 | 120 ± 20 | 2.0 ± 0.1 |
| Biaryl | 4-Fluorophenyl | 4-F-Ph- | 11 ± 1 | 31 ± 3 | > 10 |
| Alkylaryl | 4-Fluorobenzyl | 4-F-Bn- | 16 ± 2 | 140 ± 10 | 1.8 ± 0.1 |
| Control | Chloroquine | Cl- | 8.8 ± 0.7 | 200 ± 20 | > 10 |
Experimental Protocols
General Parallel Synthesis [4] The synthesis involved a parallel diversification strategy. A core 7-substituted-4-aminoquinoline array was produced using metal-assisted coupling reactions (Ullmann, Suzuki, Negishi) to introduce the diaryl ether, biaryl, and alkylaryl groups at the 7-position. This was followed by an orthogonal diversification at the terminal amine of the C4 side chain, where each member of the array was treated in parallel with four different aldehydes to generate the final library of 4,7-disubstituted quinoline analogs.
In Vitro Antimalarial Assay [4] The antimalarial activity was assessed against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The parasites were cultured in human erythrocytes and treated with serial dilutions of the test compounds for 72 hours. Parasite growth inhibition was quantified using a SYBR Green I-based fluorescence assay. IC₅₀ values were determined from the dose-response curves.
Cytotoxicity Assay [4] Cytotoxicity was evaluated against rat L6 myoblast mammalian cell lines. Cells were seeded in 96-well plates and exposed to the compounds for 72 hours. Cell viability was measured using a resazurin-based assay, and IC₅₀ values were calculated.
Visualizations
Caption: SAR comparison of 7-substituted quinolines for antimalarial activity.
Antimicrobial Activity
Quinolone antimicrobials, characterized by a 4-oxo-3-quinolinecarboxylic acid scaffold, are a vital class of antibiotics. The substituent at the 7-position is a primary determinant of the antibacterial spectrum and potency.
Structure-Activity Relationship Summary
-
Piperazine and Morpholine Rings: The presence of a piperazine ring at the 7-position is a common feature of many potent fluoroquinolones, contributing to a broad spectrum of activity.[6]
-
Morpholine Derivatives: Replacing the piperazine ring with a morpholine moiety can lead to derivatives with reduced neurotoxic side effects.[7] For example, a 7-(2-(aminomethyl)morpholino) derivative showed better Gram-positive activity than ciprofloxacin and norfloxacin, with markedly diminished convulsive activities.[7]
-
Spiroamines: Introducing spiroamines at the 7-position, such as 2,7-diazaspiro[4.4]nonane, can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8]
-
Hybrid Compounds: A hybrid molecule linking a quinolone to the 7-position of a quinoline core resulted in a compound (5d ) with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, potentially by targeting both LptA and Topoisomerase IV proteins.[9]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for quinoline derivatives against various bacterial strains.
Table 4: In Vitro Antibacterial Activity (MIC, μg/mL) of 7-Substituted Quinolones
| Compound | 7-Substituent | S. aureus | E. coli | Reference |
| Ciprofloxacin | Piperazinyl | 0.25 | ≤0.015 | [7] |
| Norfloxacin | Piperazinyl | 1 | 0.12 | [7] |
| Compound 28 | 2-(Aminomethyl)morpholino | 0.12 | 0.12 | [7] |
| Compound 5d | Quinolone Hybrid | 0.25 | 0.125 | [9] |
| Compound 4 | 3-chloro-4-fluoro-R1 | 0.75 | - | [10] |
Experimental Protocols
General Synthesis of 7-Substituted Quinolones [7] A series of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were prepared. The key step involves the nucleophilic substitution of a fluorine atom at the 7-position with various cyclic amines (e.g., substituted morpholines). The reaction is typically carried out in a solvent like pyridine or DMSO at elevated temperatures.
Minimum Inhibitory Concentration (MIC) Determination [9] The MIC values were determined using the agar dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of agar plates containing twofold dilutions of the test compounds were prepared. Bacterial strains were cultured to the logarithmic phase, diluted, and inoculated onto the plates. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Caption: Impact of C7-substituents on the antimicrobial profile of quinolones.
Antiviral Activity
Derivatives of quinoline have been investigated for activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). The substituent at the C7-position plays a critical role in modulating potency and the mechanism of action.
Structure-Activity Relationship Summary
-
Against Influenza A Virus (IAV): In a series of quinolines with piperazine moieties, compound 9b exhibited broad-spectrum antiviral activity against IAV by inhibiting viral RNA transcription and replication.[11]
-
Against Human DHODH (Broad-Spectrum Antiviral): A series of 4-quinoline carboxylic acid analogues act as broad-spectrum antivirals by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH).[12] SAR studies showed that replacing a C7-chlorine with fluorine (C12 ) boosted activity tenfold, while bulkier groups like trifluoromethoxy or methoxy were detrimental.[12]
-
Against Herpesviruses: A series of 7-aminoquinoline derivatives were found to inhibit the replication of HSV-1, with activity often linked to the inhibition of viral DNA synthesis.[13] 8-hydroxy-7-substituted quinolines have also shown activity against cytomegalovirus (CMV) and other herpesviruses.[14]
-
Against HIV: 7-substituted quinolines have shown promise as inhibitors of HIV reverse transcriptase and RNase H.[15] A 7-methoxy group substitution was found to significantly increase activity against HIV-1 gp41.[16]
Quantitative Data: Antiviral Activity
Table 5: Activity of 7-Substituted Quinolines Against Viral Replication
| Compound | 7-Substituent | Target Virus / Enzyme | Activity Metric | Value | Reference |
| 9b | Piperazine derivative | Influenza A Virus (A/WSN/33) | IC₅₀ | 0.88 μM | [11] |
| C11 | Chloro | Vesicular Stomatitis Virus (VSV) | EC₅₀ | 1.15 μM | [12] |
| C12 | Fluoro | Vesicular Stomatitis Virus (VSV) | EC₅₀ | 0.110 μM | [12] |
| C13 | Bromo | Vesicular Stomatitis Virus (VSV) | EC₅₀ | 3.10 μM | [12] |
| C14 | Trifluoromethoxy | Vesicular Stomatitis Virus (VSV) | EC₅₀ | 95.64 μM | [12] |
Experimental Protocols
Anti-Influenza Virus Assay (CPE Reduction) [11] Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. The cells were infected with Influenza A virus at a specific multiplicity of infection (MOI). After viral adsorption, the medium was replaced with a medium containing serial dilutions of the test compounds. The plates were incubated for 48-72 hours until the cytopathic effect (CPE) in the virus control group was complete. Cell viability was then measured using the MTT method. The concentration of compound that inhibited CPE by 50% (IC₅₀) was calculated.
Human DHODH Inhibition Assay [12] The inhibitory activity against human dihydroorotate dehydrogenase (DHODH) was measured using a spectrophotometric assay. The enzyme activity is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm in the presence of dihydroorotate and decylubiquinone. The assay was performed in the presence of varying concentrations of the inhibitor compounds to determine the IC₅₀ values.
Visualizations
Caption: SAR of C7-halogen substitution on antiviral activity via DHODH inhibition.
References
- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0927164A1 - 8-hydroxy-7-substituted quinolines as anti-viral agents - Google Patents [patents.google.com]
- 15. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Quinoline Carboxylate Derivatives
A deep dive into the structural nuances of quinoline carboxylate derivatives, this guide offers a comparative analysis of their crystallographic data. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their solid-state structures, supported by experimental data and detailed protocols.
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The addition of a carboxylate group to the quinoline scaffold introduces a key functional moiety that can significantly influence the molecule's physicochemical properties, crystal packing, and ultimately its therapeutic efficacy. This guide focuses on the X-ray crystallographic studies of three key quinoline carboxylate derivatives: Phenyl Quinoline-2-Carboxylate, 2-Methoxyphenyl Quinoline-2-Carboxylate, and the parent compound, Quinoline-2-carboxylic acid. Understanding the subtle differences in their crystal structures provides valuable insights for rational drug design and the development of new therapeutic agents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three quinoline carboxylate derivatives, offering a clear and concise comparison of their solid-state structures.
| Parameter | Phenyl Quinoline-2-Carboxylate[1] | 2-Methoxyphenyl Quinoline-2-Carboxylate[1] | Quinoline-2-carboxylic acid[2] |
| Formula | C16H11NO2 | C17H13NO3 | C10H7NO2 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n | P21/c |
| a (Å) | 14.7910(3) | 9.6095(3) | 9.724(1) |
| b (Å) | 5.76446(12) | 10.8040(3) | 5.937(1) |
| c (Å) | 28.4012(6) | 13.2427(4) | 27.545(2) |
| β (°) | 99.043(2) | 102.012(3) | 90.15(1) |
| Volume (ų) | 2391.45(9) | 1344.76(7) | - |
| Z | 8 | 4 | 4 |
Experimental Protocols
Synthesis of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate[3]
Materials:
-
Quinaldic acid (Quinoline-2-carboxylic acid)
-
Phenol or o-Methoxyphenol
-
Phosphorous oxychloride
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, a mixture of quinaldic acid and either phenol or o-methoxyphenol is prepared.
-
Phosphorous oxychloride is added to the mixture, and the reaction is allowed to proceed.
-
Upon completion of the reaction, the mixture is processed to isolate the crude product.
-
The crude product is purified by recrystallization from ethanol to yield single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
1. Crystal Mounting: A suitable single crystal of the quinoline carboxylate derivative is carefully selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and centered in the X-ray beam.
-
X-ray diffraction data is collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα or Cu Kα).
-
The crystal is rotated, and a series of diffraction images are recorded at different orientations.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and space group.
-
The intensities of the diffraction spots are integrated.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.
Visualizing the Workflow and Comparative Analysis
To better illustrate the experimental and logical processes involved in this study, the following diagrams were generated using Graphviz.
Conclusion
The crystallographic data reveals that while all three compounds crystallize in the monoclinic system, there are notable differences in their space groups and unit cell parameters. The introduction of the phenyl and methoxyphenyl groups leads to significant changes in the crystal packing and intermolecular interactions compared to the parent quinoline-2-carboxylic acid. This comparative analysis underscores the profound impact of substituent groups on the solid-state architecture of quinoline derivatives, providing a valuable foundation for future structure-based drug design endeavors.
References
Safety Operating Guide
Proper Disposal of Methyl 4-chloroquinoline-7-carboxylate: A Step-by-Step Guide
For Immediate Reference: Treat Methyl 4-chloroquinoline-7-carboxylate as a hazardous chemical waste. All disposal procedures must be conducted in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This document provides comprehensive procedural guidance for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following instructions are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and environmental compliance.
Hazard Profile of this compound
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards. Personal protective equipment (PPE) should be selected and used with these risks in mind.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to collection by waste management professionals.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS for specific requirements.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The original container can be used if it is in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
Storage of Chemical Waste
Waste must be stored safely pending collection.
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and clearly marked.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure the container is always sealed when not in use and is in good condition, free from leaks or cracks.
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, a triple-rinse procedure is required.[2][3][4]
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or methanol) that can dissolve the chemical residue.
-
Collect this first rinsate into the designated hazardous waste container for this compound.
-
Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.[2]
-
-
Post-Rinsing: After triple rinsing and allowing the container to dry, deface the original label. The container may then be disposed of in accordance with institutional policies for non-hazardous lab glass or plastic.
Requesting Waste Pickup
-
Contact EHS: Once the hazardous waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety department. Do not pour chemical waste down the drain or place it in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 3. axiomproductsusa.com [axiomproductsusa.com]
- 4. Empty Container Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
